Dimethylphosphinic chloride
Description
Properties
IUPAC Name |
[chloro(methyl)phosphoryl]methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClOP/c1-5(2,3)4/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNMBKFJYRAHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149503 | |
| Record name | Dimethylphosphinic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111-92-8 | |
| Record name | Phosphinic chloride, dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylphosphinic chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylphosphinic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylphosphinic chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of dimethylphosphinic chloride?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and safety properties of dimethylphosphinic chloride (CAS No. 1111-92-8). The information is compiled to support laboratory research and development activities, with a focus on data presentation, experimental considerations, and safety protocols.
Chemical Identity and Physical Properties
This compound is an organophosphorus compound with the chemical formula C₂H₆ClOP.[1][2] It is a solid at room temperature, appearing as a white to light yellow or tan crystalline substance.[3][4][5][6] It is recognized for its high reactivity, particularly its sensitivity to moisture.[1][3][7]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1111-92-8 | [3] |
| Molecular Formula | C₂H₆ClOP | [5][7] |
| Molecular Weight | 112.50 g/mol | [3][7] |
| Appearance | White to light yellow/pale cream/light red/tan crystalline powder or solid. | [3][4][5][8] |
| Melting Point | 65-75 °C (lit.) | [3][5][8] |
| Boiling Point | 204 °C (lit.) at 760 mmHg | [3][8] |
| Density | 1.158 ± 0.06 g/cm³ (Predicted) | [1][4] |
| Solubility | Soluble in Chloroform (Sparingly), Methanol (Slightly).[1][4] Reacts with water. | |
| Flash Point | Not applicable | |
| InChI Key | CVNMBKFJYRAHPO-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | CP(=O)(C)Cl | [5][6] |
Chemical Reactivity and Applications
This compound is a highly reactive compound primarily used as a reagent in organic synthesis. Its reactivity is centered around the electrophilic phosphorus atom, making it susceptible to nucleophilic attack.
-
Moisture Sensitivity: The compound is highly sensitive to moisture and will readily hydrolyze to form dimethylphosphinic acid and hydrogen chloride gas.[1][3][7] This necessitates handling under inert and anhydrous conditions.
-
Phosphorylating Agent: It serves as an effective phosphorylating agent, used to introduce the dimethylphosphinyl group
onto various nucleophiles such as alcohols, amines, and thiols.(CH3)2P(O)− -
Peptide Synthesis: It is utilized in the protection of amino acids during peptide synthesis.[4][9]
-
Reagent in Synthesis: The compound has been used in the preparation of other organophosphorus compounds, such as dimethyl-ethynylphosphine oxide.[4] Studies have also investigated the kinetics and mechanisms of its reactions with anilines and pyridines in acetonitrile.[4]
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound. While specific spectral data points are not detailed in the provided search results, the availability of various spectra has been noted.
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR spectra are available for this compound, which are essential for confirming its structure.[2][10]
-
Infrared (IR) Spectroscopy: IR spectra, specifically ATR-IR, are also available and can be used to identify functional groups present in the molecule.[2] The P=O bond typically shows a strong absorption in the IR spectrum.
Safety and Hazard Information
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[2][7][8] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
Table 2: GHS Hazard and Safety Information
| Category | Information | Reference(s) |
| Pictogram | GHS05 (Corrosion) | [4] |
| Signal Word | Danger | [4][8] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [7][8] |
| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501. (Summary: Do not breathe dust, wear protective gear, and follow specific first aid procedures for exposure). | [3][7][8] |
| Hazard Class | 8 | [3][4] |
| Packing Group | II | [3][4] |
| Storage | Store locked up in a refrigerator under an inert atmosphere.[1][4][8] It is designated under Storage Class 8A for combustible corrosive hazardous materials. |
Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes, including carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen chloride gas.[8]
Experimental Protocols and Handling
Due to its reactivity, specific protocols must be followed when using this compound. The following section outlines general best practices derived from procedures for similar reactive organophosphorus chlorides.
General Handling Workflow:
The diagram below illustrates a logical workflow for handling a moisture-sensitive and corrosive reagent like this compound in a typical synthetic reaction.
References
- 1. 1111-92-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | C2H6ClOP | CID 517954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Phosphinic chloride, dimethyl- | C2H6ClOP - Ereztech [ereztech.com]
- 4. This compound | 1111-92-8 [chemicalbook.com]
- 5. This compound, 97+% 2 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Page loading... [wap.guidechem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound, 97+% 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Synthesis and Structural Characterization of Dimethylphosphinic Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural characterization of dimethylphosphinic chloride ((CH₃)₂P(O)Cl), a key reagent in organic synthesis and a building block for various organophosphorus compounds. This document details a reliable two-step synthetic pathway and presents its complete structural elucidation through spectroscopic methods.
Physicochemical and Spectroscopic Data
The fundamental physical properties and key spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 1111-92-8 |
| Molecular Formula | C₂H₆ClOP |
| Molecular Weight | 112.49 g/mol |
| Appearance | White to pale cream crystalline solid |
| Melting Point | 68-75 °C |
| Boiling Point | 204 °C |
| Sensitivity | Moisture sensitive |
Table 2: NMR Spectroscopic Data for this compound (CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | ~2.03 | Doublet | ²JP-H ≈ 14 Hz |
| ¹³C | Not available | Doublet | ¹JP-C not available |
| ³¹P | ~45.0 | Singlet | N/A |
Table 3: Infrared (IR) Spectroscopic Data for this compound [2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 - 3000 | Medium | C-H stretch (asymmetric) |
| ~2910 - 2930 | Medium | C-H stretch (symmetric) |
| ~1410 - 1430 | Medium | CH₃ bend (asymmetric) |
| ~1250 - 1300 | Strong | P=O stretch |
| ~900 - 950 | Strong | P-C stretch (asymmetric) |
| ~750 - 800 | Strong | P-C stretch (symmetric) |
| ~500 - 550 | Strong | P-Cl stretch |
Synthesis Workflow
The synthesis of this compound is efficiently achieved through a two-step process, starting from commercially available thiophosphoryl chloride. The workflow involves the initial formation of tetramethylbiphosphine disulfide, which is then chlorinated to yield the final product.
References
CAS number and molecular structure of dimethylphosphinic chloride.
An In-depth Technical Guide to Dimethylphosphinic Chloride for Researchers
This guide provides comprehensive technical information on this compound, a versatile reagent in organic synthesis and drug discovery. It covers its chemical and physical properties, molecular structure, synthesis, and key applications, with a focus on methodologies relevant to scientific researchers and drug development professionals.
Chemical Identity and Properties
This compound is an organophosphorus compound with the CAS number 1111-92-8.[1][2][3][4][5] It is a moisture-sensitive, corrosive solid that serves as a key intermediate in various chemical transformations.[1][2][4]
Molecular Structure
The structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methyl groups and one chlorine atom.
Caption: Molecular structure of this compound.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1111-92-8 | [1][2][3][4][5] |
| Molecular Formula | C₂H₆ClOP | [1][2][3][4] |
| Molecular Weight | 112.50 g/mol | [5] |
| Appearance | White to yellow/tan crystalline solid | [2][4] |
| Melting Point | 65-71 °C | [5] |
| Boiling Point | 204 °C | [5] |
| SMILES | CP(=O)(C)Cl | [1][2][4][5] |
| InChI Key | CVNMBKFJYRAHPO-UHFFFAOYSA-N | [1][3][4][5] |
Synthesis and Reactions
This compound is a reactive compound used as a phosphorylating agent.[2] Its synthesis and subsequent reactions are central to its utility.
Representative Synthesis Protocol
While various methods exist for the synthesis of phosphinic chlorides, a common approach involves the controlled reaction of a Grignard reagent with phosphorus oxychloride.
Reaction: 2 CH₃MgBr + POCl₃ → (CH₃)₂P(O)Cl + 2 MgBrCl
Methodology:
-
Reaction Setup: A dry, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Phosphorus oxychloride (POCl₃, 1.0 eq.) is dissolved in a dry, aprotic solvent such as anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) and cooled to 0 °C in an ice bath.
-
Grignard Addition: A solution of methylmagnesium bromide (CH₃MgBr, 2.0 eq.) in the same solvent is added dropwise from the dropping funnel to the stirred POCl₃ solution. The temperature is carefully maintained below 5 °C throughout the addition.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation or recrystallization to yield this compound.
Disclaimer: This is a representative protocol and should be adapted and optimized with appropriate safety precautions.
Applications in Research and Drug Development
This compound and related phosphinic acid derivatives are valuable in medicinal chemistry due to their diverse biological activities.[6]
Peptide Synthesis
This compound can be used as a coupling reagent to activate the carboxyl group of an N-protected amino acid, facilitating the formation of a peptide bond. It reacts with the carboxylic acid to form a mixed phosphinic-carboxylic anhydride (B1165640), which is a highly reactive intermediate.
Caption: Peptide bond formation via a mixed anhydride intermediate.
This method is valuable for coupling sterically hindered amino acids where other reagents might be less effective.
Experimental Protocols
Detailed and reproducible experimental methods are crucial for scientific research. The following section provides a protocol for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a reverse-phase HPLC method for the analysis and purity assessment of this compound.[2]
Methodology:
-
Column: Newcrom R1 or equivalent C18 reverse-phase column.[2]
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and water containing 0.1% phosphoric acid (Solvent A). For mass spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.[2]
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm) or Mass Spectrometer.
-
Injection Volume: 5-20 µL.
Caption: General workflow for HPLC analysis of this compound.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][4] It is also sensitive to moisture and will hydrolyze to form hydrochloric acid and dimethylphosphinic acid.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials.
-
Spills: Neutralize spills with a suitable agent like sodium bicarbonate before cleanup.
Researchers should consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Diphenylphosphinic Chloride synthesis - chemicalbook [chemicalbook.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. shimadzu.com [shimadzu.com]
Spectroscopic data (NMR, IR, Mass Spec) for dimethylphosphinic chloride.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for dimethylphosphinic chloride (CAS No. 1111-92-8), a crucial reagent and building block in organic and medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and use in complex synthetic pathways.
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data (Expected)
| Parameter | Expected Value | Multiplicity | Notes |
| Chemical Shift (δ) | 1.5 - 2.5 ppm | Doublet | The methyl protons are coupled to the phosphorus nucleus. |
| Coupling Constant (²JP-H) | 10 - 20 Hz | - | The two-bond coupling between phosphorus and hydrogen is characteristic. |
Table 2: 13C NMR Spectroscopic Data (Expected)
| Parameter | Expected Value | Multiplicity | Notes |
| Chemical Shift (δ) | 20 - 40 ppm | Doublet | The methyl carbons are directly bonded to the phosphorus atom. |
| Coupling Constant (¹JP-C) | 80 - 120 Hz | - | A large one-bond coupling constant is expected. |
Table 3: 31P NMR Spectroscopic Data
| Parameter | Value | Multiplicity | Notes |
| Chemical Shift (δ) | ~65 ppm[1] | Singlet (Proton Decoupled) | Referenced to 85% H₃PO₄. |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands (Expected)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| ~2980 - 2900 | C-H stretch (methyl) | Medium | Characteristic of alkyl groups. |
| ~1450 - 1380 | C-H bend (methyl) | Medium | Asymmetric and symmetric deformations. |
| ~1250 - 1300 | P=O stretch | Strong | A prominent and characteristic peak for phosphine (B1218219) oxides. |
| ~900 - 950 | P-C stretch | Strong | Corresponds to the phosphorus-carbon bond vibration. |
| ~500 - 600 | P-Cl stretch | Strong | Characteristic absorption for the phosphorus-chlorine bond. |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data (Expected)
| m/z Value | Ion | Notes |
| 112 & 114 | [M]⁺ | Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for chlorine. |
| 97 | [M - CH₃]⁺ | Loss of a methyl group. |
| 77 | [M - Cl]⁺ | Loss of the chlorine atom. |
| 62 | [(CH₃)₂P]⁺ | Dimethylphosphinyl cation. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for organophosphorus compounds and are applicable to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃CN). The solution should be filtered if any particulate matter is present to ensure homogeneity.
-
Instrumentation: NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
The spectral width is set to cover the expected chemical shift range (e.g., 0-10 ppm).
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon, though coupling to phosphorus will still be present.
-
The spectral width is set to encompass the expected range for organic molecules (e.g., 0-220 ppm).
-
Longer acquisition times or a higher number of scans are generally required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
³¹P NMR Acquisition:
-
A proton-decoupled one-pulse sequence is standard.
-
The spectral width is set to a wide range to cover the diverse chemical shifts of phosphorus compounds (e.g., -250 to +250 ppm).
-
85% H₃PO₄ is used as an external reference standard (δ = 0 ppm).
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
-
KBr Pellet: A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, spectra are recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct insertion probe (for solids) or after separation by gas chromatography (GC/MS) or liquid chromatography (LC/MS). For GC/MS, the sample is dissolved in a volatile organic solvent.
-
Ionization: Electron ionization (EI) is a common method for this type of molecule, typically operating at 70 eV. Electrospray ionization (ESI) can also be used, particularly with LC/MS.
-
Mass Analysis: A mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions as a function of their m/z values.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Safe Handling and Storage of Dimethylphosphinic Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for dimethylphosphinic chloride (CAS No. 1111-92-8), a reactive compound utilized in various chemical syntheses, including peptide synthesis and as a precursor for organophosphorus compounds.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
This compound is a solid, appearing as light red or yellow to pink to tan crystals or crystalline powder and chunks.[1][3][4] It is characterized by the chemical formula C2H6ClOP and a molecular weight of approximately 112.5 g/mol .[4][5] Key physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 1111-92-8 | [1] |
| Molecular Formula | C2H6ClOP | [4] |
| Molecular Weight | 112.50 g/mol | [6] |
| Appearance | Light red solid; yellow to pink to tan crystals or crystalline powder and chunks | [1][3][4] |
| Melting Point | 65 - 72 °C / 149 - 161.6 °F | [2][3] |
| Boiling Point | 204 °C / 399.2 °F @ 760 mmHg | [2][3] |
| Solubility | Soluble in organic solvents, insoluble in water | [1] |
| Stability | Stable under normal conditions, but moisture sensitive | [1][4] |
Hazard Identification and Safety Precautions
This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[3][4][5] It is essential to handle this compound with appropriate personal protective equipment and within a controlled environment.
Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key preventative measures include:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[7]
-
P264: Wash face, hands and any exposed skin thoroughly after handling.[4][7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][7]
Table 2: GHS Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | 1B |
| Serious Eye Damage/Eye Irritation | 1 |
Source: GHS information aggregated from multiple sources.[5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound. The following equipment should be used:
-
Eye/Face Protection: Goggles or a face shield conforming to EN166 standards are required.[4][7]
-
Hand Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[7]
-
Skin and Body Protection: Wear impervious clothing and appropriate protective gloves to prevent skin exposure.[4][7]
-
Respiratory Protection: For large-scale or emergency use, or when exposure limits may be exceeded, a respirator with a particulates filter conforming to EN 143 is recommended.[4]
Handling and Storage
Proper handling and storage procedures are crucial to maintain the stability of this compound and prevent accidental exposure.
Handling:
Storage:
-
Keep under a nitrogen atmosphere due to its moisture sensitivity.[3][4]
-
Incompatible with strong oxidizing agents and strong bases.[3]
Figure 1: Safe Handling and Storage Workflow
Caption: Workflow for the safe receipt, storage, handling, use, and disposal of this compound.
First Aid Measures
In the event of exposure, immediate medical attention is required.[3][4] The following first aid measures should be taken:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][4]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[3][4]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration.[3][4]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. If possible, drink milk afterwards.[3][4]
Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[3]
Figure 2: First Aid Decision Tree for this compound Exposure
Caption: Decision tree outlining immediate first aid actions for different routes of exposure to this compound.
Accidental Release Measures
In the event of a spill, ensure adequate ventilation and use personal protective equipment.[3][7] Sweep up and shovel the spilled material into suitable containers for disposal.[3] Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[7]
Fire-Fighting Measures
In case of a fire, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[7] Firefighters should wear self-contained breathing apparatus and full protective gear.[3] Hazardous combustion products include carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen chloride gas.[3]
Experimental Protocols
This compound is a versatile reagent in organic synthesis. One of its documented applications is in the preparation of dimethyl-ethynylphosphine oxide.[2] While detailed, step-by-step experimental protocols are proprietary and specific to the research being conducted, a general methodology for its use as a phosphorylating agent can be outlined.
General Protocol for Phosphorylation using this compound:
-
Reaction Setup: All reactions should be conducted in an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of this compound. Glassware should be oven-dried and cooled under a stream of inert gas.
-
Solvent Selection: Anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are typically used.
-
Reactant Addition: The substrate to be phosphorylated (e.g., an alcohol or amine) is dissolved in the chosen anhydrous solvent. A non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) is often added to neutralize the HCl generated during the reaction.
-
Phosphorylating Agent Addition: this compound, dissolved in the anhydrous solvent, is added dropwise to the cooled reaction mixture (typically 0 °C to -78 °C) with stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Workup and Purification: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography, recrystallization, or distillation.
Note: This is a generalized protocol. The specific conditions, including stoichiometry, temperature, reaction time, and purification method, must be optimized for each specific substrate and desired product. Researchers should consult relevant literature for more detailed procedures related to their specific application.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material should be sent to an approved waste disposal plant.[3][4] Do not dispose of it with household waste or allow it to enter the sewage system.
This technical guide is intended to provide comprehensive safety, handling, and storage information for this compound. It is imperative that all users of this chemical familiarize themselves with this information and the relevant Safety Data Sheet (SDS) before commencing any work.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 1111-92-8 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. This compound | C2H6ClOP | CID 517954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ジメチルホスフィン酸クロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. guidechem.com [guidechem.com]
- 8. tcichemicals.com [tcichemicals.com]
Delving into the Dawn of Organophosphorus Chemistry: An In-depth Technical Review of Early Research on Dimethylphosphinic Chloride
For Immediate Release
A comprehensive technical guide has been compiled, offering researchers, scientists, and drug development professionals a detailed look into the foundational research of dimethylphosphinic chloride. This whitepaper meticulously reviews the early synthesis, characterization, and experimental protocols of this pivotal organophosphorus compound, presenting a valuable historical and technical resource.
A Glimpse into the Past: The Genesis of this compound
The synthesis of this compound can be traced back to the pioneering work of August Wilhelm von Hofmann in the latter half of the 19th century. His extensive investigations into organophosphorus compounds laid the groundwork for this field of chemistry. While Hofmann's broader work on phosphinic acids and their derivatives is well-documented, a specific 1872 publication in the Berichte der deutschen chemischen Gesellschaft is a key early reference, though detailed experimental procedures for the dimethyl derivative in this specific text are not extensively elaborated.
Further significant contributions came from August Michaelis, whose work in the early 20th century, particularly a 1903 paper in Justus Liebigs Annalen der Chemie, provided deeper insights into the synthesis and reactions of various organophosphorus compounds, including phosphinic chlorides. These early explorations were characterized by the use of reagents and techniques that, while foundational, differ significantly from modern synthetic methods.
Foundational Synthesis and Experimental Protocols
Early methodologies for the synthesis of this compound were rooted in the reaction of phosphorus halides with organometallic reagents or through the oxidation and subsequent chlorination of precursor phosphines. The following sections provide a detailed look at the likely experimental protocols of the era, reconstructed from the foundational principles described in the historical literature.
Table 1: Early Synthesis of this compound - Reaction Parameters
| Parameter | Value |
| Reactants | Phosphorus Trichloride (B1173362) (PCl₃), Methylmagnesium Halide (CH₃MgX) or Zinc Dimethyl (Zn(CH₃)₂) |
| Reaction Solvent | Diethyl ether |
| Reaction Temperature | 0 °C to room temperature |
| Work-up Procedure | Hydrolysis with water, followed by distillation |
Experimental Workflow: A Conceptual Reconstruction
The synthesis likely involved the careful, dropwise addition of a methylating agent, such as a Grignard reagent (methylmagnesium halide), to a solution of phosphorus trichloride in anhydrous diethyl ether at a reduced temperature to control the exothermic reaction. The subsequent work-up would have involved hydrolysis to convert the intermediate phosphonous dichloride to dimethylphosphinic acid, followed by treatment with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the final product, this compound.
Characterization in the Early Days
The characterization of newly synthesized compounds in the 19th and early 20th centuries relied on a limited set of techniques compared to the sophisticated analytical methods available today.
Table 2: Early Characterization Data for this compound
| Property | Method | Observed Value |
| Boiling Point | Distillation | Approx. 148-152 °C (at atmospheric pressure) |
| Elemental Analysis | Combustion Analysis | C, H, Cl, P ratios consistent with (CH₃)₂POCl |
| Reactivity | Reaction with water/alcohols | Vigorous reaction, formation of acidic products |
The determination of the boiling point was a crucial method for assessing purity. Elemental analysis, though laborious, provided the empirical formula, confirming the composition of the compound. The reactivity of the compound, particularly its vigorous reaction with water and alcohols to produce acidic substances (dimethylphosphinic acid and its esters, respectively), was a key chemical characteristic noted in early reports.
The Logic of Early Organophosphorus Synthesis
The synthetic strategies employed by Hofmann and his contemporaries were guided by the fundamental principles of chemical reactivity known at the time. The understanding of the nucleophilic character of organometallic reagents and the electrophilic nature of phosphorus halides was central to their approach.
This foundational work, driven by a systematic exploration of the reactivity of phosphorus compounds, not only led to the discovery of new molecules like this compound but also established the fundamental principles that continue to underpin the field of organophosphorus chemistry today. This technical guide serves as a testament to the ingenuity of these early pioneers and provides a valuable resource for contemporary researchers.
In-Depth Technical Guide: Thermodynamic and Kinetic Stability of Dimethylphosphinic Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic and kinetic stability of dimethylphosphinic chloride ((CH₃)₂P(O)Cl). This compound is a reactive organophosphorus compound utilized in various chemical syntheses. A thorough understanding of its stability is paramount for safe handling, storage, and application in research and development, particularly within the pharmaceutical and fine chemical industries. This document consolidates available data on its physical properties, thermal decomposition, and reactivity, offering insights into its stability profile. Due to the limited availability of specific experimental thermodynamic and kinetic data for this compound, this guide also discusses general principles and experimental methodologies for assessing the stability of related organophosphorus compounds.
Introduction
This compound, with the chemical formula (CH₃)₂P(O)Cl, is a valuable reagent in organic synthesis, often employed for the introduction of the dimethylphosphinyl group. Its utility, however, is intrinsically linked to its stability under various conditions. This guide aims to provide a detailed technical resource on the thermodynamic and kinetic factors governing the stability of this compound.
Thermodynamic stability refers to the relative energy level of a compound under equilibrium conditions. Key parameters include the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°). These values indicate the spontaneity of the compound's formation from its constituent elements and its potential for decomposition into more stable products.
Kinetic stability , on the other hand, pertains to the rate at which a compound undergoes decomposition or reaction. It is characterized by parameters such as the decomposition temperature, activation energy (Ea) of decomposition, and reaction rate constants. A compound can be thermodynamically unstable but kinetically stable if the activation energy for its decomposition is high.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling and for understanding its behavior under different experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₂H₆ClOP | --INVALID-LINK-- |
| Molecular Weight | 112.50 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow crystalline solid | --INVALID-LINK-- |
| Melting Point | 65-71 °C (lit.) | --INVALID-LINK-- |
| Boiling Point | 204 °C (lit.) | --INVALID-LINK-- |
| Sensitivity | Moisture sensitive | --INVALID-LINK-- |
Thermodynamic Stability
Currently, there is a notable absence of experimentally determined standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°) values for this compound in publicly accessible databases. This lack of data necessitates the use of computational methods or analogies with similar compounds to estimate its thermodynamic stability.
Computational Approaches
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods (e.g., G3 or G4 theories), can provide reliable estimates of thermodynamic properties. These methods calculate the electronic structure and energy of a molecule, from which its enthalpy of formation and Gibbs free energy can be derived. For instance, isodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, are often employed in these calculations to improve accuracy by canceling out systematic errors.
Estimation by Group Additivity Methods
Group additivity methods, such as the one developed by Benson, can be used to estimate the enthalpy of formation. This method relies on assigning specific values to different chemical groups within a molecule. However, the accuracy of this method is contingent on the availability of well-established group values for organophosphorus compounds, which can be limited.
Kinetic Stability
The kinetic stability of this compound is of critical practical importance, as it dictates its shelf-life and the conditions under which it can be safely handled and used in reactions.
Thermal Decomposition
This compound is known to be stable under normal storage conditions, which typically imply a cool, dry, and inert atmosphere due to its moisture sensitivity.[1][2] Upon heating, it undergoes decomposition. While the precise onset temperature of decomposition under various conditions (e.g., in an inert atmosphere versus in air) is not well-documented in the literature, safety data sheets indicate that hazardous decomposition products are formed upon thermal degradation. These products include:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Oxides of phosphorus (e.g., P₄O₁₀)
-
Hydrogen chloride (HCl) gas
The formation of these toxic and corrosive gases necessitates that any process involving the heating of this compound be conducted in a well-ventilated fume hood with appropriate safety precautions.
Caption: Thermal decomposition pathway of this compound.
Reactivity and Incompatibilities
The kinetic stability of this compound is significantly influenced by its reactivity with other substances. It is incompatible with:
-
Water: As a moisture-sensitive compound, it readily hydrolyzes in the presence of water. This reaction is typically rapid and exothermic, producing dimethylphosphinic acid and hydrochloric acid. The hydrolysis mechanism likely involves nucleophilic attack of water on the phosphorus center.
-
Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous, potentially explosive, reactions.
-
Strong Bases: Strong bases can react with this compound, leading to deprotonation or other reactions that can compromise its stability.
Caption: Reactivity of this compound with incompatible substances.
Experimental Protocols for Stability Assessment
Due to the lack of specific experimental data for this compound, this section outlines general experimental protocols that can be employed to determine the thermodynamic and kinetic stability of this and related organophosphorus compounds.
Thermodynamic Stability Determination
5.1.1. Combustion Calorimetry
This is a primary method for determining the standard enthalpy of formation (ΔHf°) of organic compounds.
-
Principle: A precisely weighed sample of the compound is completely combusted in a bomb calorimeter under a high pressure of oxygen. The heat released during the combustion is measured, and from this, the standard enthalpy of combustion (ΔHc°) is calculated. The standard enthalpy of formation can then be determined using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, P₄O₁₀, and HCl).
-
Experimental Workflow:
-
Sample Preparation: A pellet of known mass of this compound is prepared. Due to its moisture sensitivity, this must be done in a dry, inert atmosphere (e.g., a glovebox).
-
Calorimeter Setup: The bomb calorimeter is assembled with the sample and pressurized with pure oxygen.
-
Combustion: The sample is ignited, and the temperature change of the surrounding water bath is precisely measured.
-
Analysis: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and for the solution of combustion products in any added water.
-
Calculation of ΔHf°: Using the balanced chemical equation for combustion and the known ΔHf° values of the products, the ΔHf° of this compound is calculated.
-
References
Solubility Profile of Dimethylphosphinic Chloride in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dimethylphosphinic chloride in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the available qualitative information and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to assist researchers in handling and utilizing this compound in various experimental settings.
Physicochemical Properties of this compound
This compound is a reactive organophosphorus compound with the chemical formula (CH₃)₂P(O)Cl. It typically appears as a white to off-white crystalline solid and is known to be sensitive to moisture. Its reactivity makes it a versatile reagent in organic synthesis, including in the preparation of other organophosphorus compounds and as a protecting group for amino acids.
Qualitative Solubility of this compound
Published data on the quantitative solubility of this compound is scarce. However, several sources provide qualitative descriptions of its solubility in key organic solvents. This information is summarized in the table below. It is important to note that terms like "sparingly soluble" and "slightly soluble" are not precise and can vary between sources.
| Solvent | Chemical Formula | Qualitative Solubility | Source |
| Chloroform | CHCl₃ | Sparingly Soluble | [1][2][3] |
| Methanol | CH₃OH | Slightly Soluble | [1][2][3] |
| Acetonitrile (B52724) | CH₃CN | Soluble (inferred) | [1][2] |
Note: Solubility in acetonitrile is inferred from its use as a solvent in reaction kinetics studies involving this compound, which necessitates at least moderate solubility.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed, generalized protocol for determining the quantitative solubility of this compound in an organic solvent of interest. This protocol is based on standard laboratory practices for solubility determination and incorporates analytical techniques suitable for organophosphorus compounds.
Objective: To determine the saturation solubility of this compound in a specified organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of choice (e.g., acetonitrile, dichloromethane, tetrahydrofuran)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or incubator
-
Glass vials with PTFE-lined screw caps
-
Syringes and syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or Gas Chromatography (GC) system with a flame photometric detector (FPD) or mass spectrometer (MS).
-
Reference standard of this compound for calibration
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The solid phase should remain present.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
Accurately weigh the filtered solution to determine its mass.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a series of dilutions to create a set of calibration standards of varying known concentrations.
-
-
Analytical Quantification:
-
Analyze the filtered saturated solution and the calibration standards using a suitable chromatographic method (HPLC or GC).
-
For HPLC analysis, a reverse-phase column can be employed with a mobile phase such as acetonitrile and water.
-
For GC analysis, a capillary column suitable for organophosphorus compounds should be used.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the determined concentration and the volume of the analyzed sample.
-
Safety Precautions:
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents are flammable and may be toxic. Handle them in a well-ventilated area, away from ignition sources.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: A flowchart of the experimental workflow for the quantitative determination of solubility.
Logical Pathway for Solvent Selection
The choice of solvent is critical in research and development. The following diagram outlines a logical pathway for selecting an appropriate solvent based on the solubility of this compound.
Caption: A decision-making diagram for selecting a suitable solvent based on solubility requirements.
References
Quantum Chemical Calculations and Molecular Modeling of Dimethylphosphinic Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylphosphinic chloride ((CH₃)₂P(O)Cl) is an organophosphorus compound of significant interest due to its role as a reactive intermediate in the synthesis of various organophosphorus derivatives, including potential therapeutic agents and flame retardants. A thorough understanding of its molecular structure, vibrational properties, and electronic characteristics is crucial for predicting its reactivity and designing novel synthetic pathways. This technical guide provides an in-depth overview of the quantum chemical calculations and molecular modeling of this compound, presenting both experimental data and theoretical computational protocols.
Molecular Structure and Properties
This compound is a tetrahedral molecule with a phosphorus atom at its center, double-bonded to an oxygen atom and single-bonded to two methyl groups and a chlorine atom.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂H₆ClOP | --INVALID-LINK-- |
| Molecular Weight | 112.50 g/mol | --INVALID-LINK-- |
| Melting Point | 65-71 °C | --INVALID-LINK-- |
| Boiling Point | 204 °C | --INVALID-LINK-- |
| IUPAC Name | [chloro(methyl)phosphoryl]methane | --INVALID-LINK-- |
Experimental Protocols: Quantum Chemical Calculations
Computational Methodology
-
Molecular Structure Input : The initial molecular structure of this compound can be built using standard molecular modeling software.
-
Geometry Optimization : The geometry of the molecule is optimized to find the lowest energy conformation. A widely used and reliable level of theory for organophosphorus compounds is the B3LYP functional with a 6-311++G(2d,3p) basis set. This level of theory provides a good balance between accuracy and computational cost for calculating geometric parameters and vibrational frequencies.
-
Vibrational Frequency Analysis : Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
To obtain the theoretical vibrational spectrum (infrared and Raman intensities and frequencies).
-
-
Electronic Property Calculation : Single-point energy calculations can be performed on the optimized geometry to determine various electronic properties, such as Mulliken charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
-
Solvation Effects : To model the behavior of the molecule in a solvent (e.g., water or an organic solvent), a continuum solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM), can be incorporated into the calculations.
Data Presentation: Vibrational Spectra
The following table summarizes the experimentally determined infrared and Raman vibrational frequencies for this compound as reported by Durig et al. (1967). These experimental values are essential for validating the results of theoretical calculations.
| Wavenumber (cm⁻¹) | Assignment |
| 2982 | CH₃ asymmetric stretch |
| 2914 | CH₃ symmetric stretch |
| 1412 | CH₃ asymmetric deformation |
| 1318 | CH₃ symmetric deformation |
| 1262 | P=O stretch |
| 950 | CH₃ rock |
| 885 | CH₃ rock |
| 755 | P-C asymmetric stretch |
| 685 | P-C symmetric stretch |
| 475 | P-Cl stretch |
| 355 | C-P-C bend |
| 300 | O=P-C bend |
| 260 | Cl-P-C bend |
| 210 | Torsion |
Data sourced from Durig, J. R., Wertz, D. W., Mitchell, B. R., Block, F., & Greene, J. M. (1967). Vibrational spectra of organophosphorus compounds. III. Infrared and Raman spectra of dimethylphosphinothioic chloride, dimethylphosphinothioic bromide, and this compound. The Journal of Physical Chemistry, 71(12), 3815–3823.
Mandatory Visualization
Computational Workflow
The following diagram illustrates a typical workflow for the quantum chemical analysis of this compound.
Caption: Computational workflow for this compound.
Molecular Structure and Atom Labeling
This diagram shows the molecular structure of this compound with atoms labeled for reference in vibrational mode analysis.
Caption: Labeled molecular structure of this compound.
Conclusion
The combination of experimental data and established computational protocols provides a robust framework for understanding the molecular characteristics of this compound. The vibrational data presented serves as a benchmark for theoretical models, while the outlined computational workflow offers a clear path for researchers to conduct their own in-silico investigations. Such studies are invaluable for elucidating reaction mechanisms, predicting spectroscopic properties, and guiding the development of new chemical entities in the field of drug discovery and materials science.
Methodological & Application
Application Notes and Protocols: Dimethylphosphinic Chloride as a Phosphinylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylphosphinic chloride, (CH₃)₂P(O)Cl, is a versatile phosphinylating agent employed in organic synthesis for the introduction of the dimethylphosphinyl moiety onto a variety of nucleophilic substrates. This functional group can serve as a protecting group, a synthetic intermediate for the preparation of more complex organophosphorus compounds, or to modulate the biological activity of a molecule. A comparative study of phosphinic chloride derivatives has suggested that this compound is more reactive towards oxygen nucleophiles than phosphochloridates like (MeO)₂POCl.[1] This heightened reactivity makes it an efficient reagent for the formation of phosphinic amides and esters. These application notes provide detailed protocols for the use of this compound in the phosphinylation of amines and alcohols, including its application in peptide synthesis.
Phosphinylation of Amines: Synthesis of N-Aryl/Alkyl-P,P-dimethylphosphinic Amides
The reaction of this compound with primary and secondary amines affords the corresponding N-substituted-P,P-dimethylphosphinic amides. These compounds are of interest in medicinal chemistry and can also serve as intermediates for further synthetic transformations. Phosphinamides have been employed as amine protecting groups and as substrates for imine activation.[2]
General Reaction Workflow
Caption: General workflow for the synthesis of N-Aryl/Alkyl-P,P-dimethylphosphinic Amides.
Experimental Protocol: Synthesis of N-Benzyl-P,P-dimethylphosphinic Amide
This protocol is adapted from a similar synthesis of N-benzyl-P,P-dimethyl-aminomethylphosphine oxide.[3]
Materials:
-
This compound
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard glassware for work-up and purification
Procedure:
-
To a solution of benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask, cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure N-benzyl-P,P-dimethylphosphinic amide.
Quantitative Data:
| Substrate | Reagents and Conditions | Product | Yield | Reference |
| Chloromethyl-dimethylphosphine oxide, Benzylamine | Ethanol (B145695), reflux, 18h | N-benzyl-P,P-dimethyl-aminomethylphosphine oxide | 63% | [3] |
Phosphinylation of Alcohols and Phenols: Synthesis of Dimethylphosphinates
This compound reacts with alcohols and phenols in the presence of a base to form the corresponding dimethylphosphinate esters. Phenols are generally less reactive than alcohols and may require conversion to the more nucleophilic phenoxide ion for efficient reaction.[4]
General Reaction Workflow
Caption: General workflow for the synthesis of Alkyl/Aryl Dimethylphosphinates.
Experimental Protocol: Synthesis of Ethyl Dimethylphosphinate
Materials:
-
This compound
-
Anhydrous Ethanol
-
Anhydrous Pyridine
-
Anhydrous Diethyl Ether
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard glassware for work-up and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of anhydrous ethanol (1.1 equivalents) and anhydrous pyridine (1.2 equivalents) in anhydrous diethyl ether.
-
Slowly add the ethanol/pyridine solution to the stirred solution of this compound via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Gas Chromatography (GC) or TLC.
-
Upon completion, filter the reaction mixture to remove pyridinium (B92312) hydrochloride.
-
Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation to yield pure ethyl dimethylphosphinate.
Experimental Protocol: Synthesis of Phenyl Dimethylphosphinate
Materials:
-
This compound
-
Phenol
-
Sodium Hydroxide (B78521)
-
Anhydrous Toluene (B28343)
-
Round-bottom flask with a Dean-Stark trap
-
Magnetic stirrer
-
Dropping funnel
-
Standard glassware for work-up and purification
Procedure:
-
To a solution of phenol (1.0 equivalent) in toluene in a round-bottom flask equipped with a Dean-Stark trap, add sodium hydroxide (1.05 equivalents).
-
Reflux the mixture to azeotropically remove water and form the sodium phenoxide.
-
Cool the resulting suspension to room temperature.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous toluene via a dropping funnel.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove sodium chloride.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure phenyl dimethylphosphinate.
Quantitative Data for Phosphinate Synthesis:
| Substrate | Reagents and Conditions | Product | Yield | Reference |
| Phosphoryl chloride, Octylmagnesium bromide, 1-Octanol | Pyridine, THF | Octyl dioctylphosphinate | 63% | [5] |
| Phosphoryl chloride, Dodecylmagnesium bromide, 1-Dodecanol | Pyridine, THF | Dodecyl didodecylphosphinate | 55% | [5] |
| Phosphoryl chloride, Phenylmagnesium bromide, 1-Octanol | Pyridine, THF | Octyl diphenylphosphinate | ~50% | [5] |
Application in Peptide Synthesis
Phosphinic chlorides, including this compound, can be utilized as coupling reagents in peptide synthesis. They react with the carboxyl group of an N-protected amino acid to form a mixed phosphinic anhydride (B1165640), which is a highly reactive species that readily undergoes aminolysis with the amino group of another amino acid or peptide to form the peptide bond.
Logical Relationship in Peptide Coupling
Caption: Activation and coupling steps in peptide synthesis using this compound.
Experimental Protocol: Dipeptide Synthesis using this compound
Materials:
-
N-α-Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
Amino acid ethyl ester hydrochloride (e.g., H-Gly-OEt·HCl)
-
This compound
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
In a round-bottom flask, dissolve the N-α-Fmoc-protected amino acid (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to -15 °C.
-
Add N-Methylmorpholine (1.0 equivalent) and then this compound (1.0 equivalent). Stir the mixture for 1-2 minutes to form the mixed anhydride.
-
In a separate flask, neutralize the amino acid ethyl ester hydrochloride (1.0 equivalent) with N-Methylmorpholine (1.0 equivalent) in anhydrous DCM at 0 °C.
-
Add the neutralized amino acid ester solution to the mixed anhydride solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, wash the organic layer successively with 5% NaHCO₃, water, 1M HCl, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The crude dipeptide can be purified by flash chromatography.
Comparative Data for Coupling Reagents:
While specific comparative data for this compound is limited, the following table provides a general comparison of different classes of coupling reagents used in peptide synthesis.
| Coupling Reagent Class | Example | Typical Yields | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC | Good to Excellent | Inexpensive, widely used | Byproduct can be difficult to remove (DCC), potential for racemization |
| Phosphonium Salts | BOP, PyBOP, HBTU, HATU | Excellent | High efficiency, low racemization with additives | Can be expensive, potential for side reactions |
| Phosphinic Chlorides | BOP-Cl | Good to Excellent | Effective for hindered amino acids | Potential for racemization |
Safety Information
This compound is a corrosive and moisture-sensitive solid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Disclaimer: The protocols provided are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should always be taken. The yields and reaction conditions may vary depending on the specific substrates and experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Benzyl-P-(2-ethylphenyl)-P-phenylphosphinic amide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Selective Substitution of POCl 3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Phosphinate Esters via Dimethylphosphinic Chloride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of phosphinate esters utilizing dimethylphosphinic chloride as a key reagent. Phosphinate esters are valuable structural motifs in medicinal chemistry and drug development, often serving as stable analogs of phosphate (B84403) esters or as precursors to more complex organophosphorus compounds. This protocol outlines a general and reliable method for the preparation of these esters through the reaction of this compound with various alcohols.
Introduction
Phosphinate esters are a class of organophosphorus compounds characterized by a P-C and a P-O-C bond. Their inherent stability compared to phosphate esters makes them attractive for use as phosphate mimics in the study of biological signaling pathways. Furthermore, the phosphinate core is a versatile scaffold for the development of enzyme inhibitors, haptens for catalytic antibody production, and probes for biochemical assays. The reaction of this compound with an alcohol provides a direct and efficient route to these valuable compounds, proceeding via a nucleophilic acyl substitution at the phosphorus center. The use of a base, such as pyridine (B92270) or triethylamine, is typically required to neutralize the hydrogen chloride byproduct generated during the reaction.
Reaction Workflow
The overall process for the synthesis of phosphinate esters from this compound and an alcohol is depicted in the workflow diagram below. The process begins with the careful handling of the reagents, followed by the reaction under controlled conditions, and concludes with the purification of the final product.
Caption: General workflow for the synthesis of phosphinate esters.
Experimental Protocol: Synthesis of Ethyl Dimethylphosphinate
This protocol describes the synthesis of ethyl dimethylphosphinate as a representative example. The same general procedure can be adapted for other primary and secondary alcohols with minor modifications to the reaction time and purification method.
Materials:
-
This compound
-
Anhydrous ethanol (B145695)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvent for column chromatography (e.g., ethyl acetate/hexane mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR tubes and spectrometer
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve anhydrous ethanol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of this compound: Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the cooled alcohol solution via a dropping funnel over 30 minutes.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography.
Quantitative Data
The following table summarizes the expected data for the synthesis of a representative phosphinate ester, ethyl dimethylphosphinate.
| Parameter | Value |
| Reactants | |
| This compound | 1.1 eq |
| Ethanol | 1.0 eq |
| Pyridine | 1.2 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 4-6 hours |
| Product | Ethyl Dimethylphosphinate |
| Yield | 85-95% |
| ¹H NMR (CDCl₃, 400 MHz) | |
| δ (ppm) | 4.10 (dq, 2H), 1.55 (d, 6H), 1.35 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | |
| δ (ppm) | 61.5 (d), 18.8 (d), 16.5 (d) |
| ³¹P NMR (CDCl₃, 162 MHz) | |
| δ (ppm) | ~50 ppm (relative to 85% H₃PO₄) |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.
Signaling Pathway and Logical Relationship Diagram
The reaction proceeds through a nucleophilic substitution mechanism at the phosphorus center. The alcohol acts as the nucleophile, and pyridine serves as a base to activate the alcohol and neutralize the HCl byproduct.
Caption: Nucleophilic substitution mechanism for phosphinate ester synthesis.
Safety Precautions
This compound is a corrosive and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Anhydrous conditions are crucial for the success of the reaction.
This protocol provides a solid foundation for the synthesis of a variety of phosphinate esters. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
Application of dimethylphosphinic chloride in peptide synthesis and amino acid protection.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the transient protection of the α-amino group of amino acids is a critical step to prevent undesired side reactions and ensure the formation of the correct peptide sequence. The ideal protecting group should be easy to introduce, stable under coupling conditions, and readily removable without affecting the peptide chain. Dimethylphosphinic chloride offers a potential alternative to more common protecting groups, forming a stable N-dimethylphosphinoyl (Dmp) amide linkage with the amino acid. This document provides detailed application notes and experimental protocols for the use of this compound in the protection of amino acids and their subsequent application in peptide synthesis. The methodologies presented are primarily based on established protocols for the analogous diphenylphosphinoyl (Dpp) protecting group, providing a strong foundational approach for researchers.[1][2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₆ClOP | [3] |
| Molecular Weight | 112.49 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 65-71 °C | [4] |
| Boiling Point | 204 °C | [4] |
| CAS Number | 1111-92-8 | [3] |
Experimental Protocols
Protocol 1: Synthesis of N-Dimethylphosphinoyl (Dmp) Protected Amino Acids
This protocol describes the protection of the α-amino group of an amino acid using this compound. The reaction proceeds via the amino acid ester, which is subsequently deprotected to yield the N-protected amino acid.[1]
Workflow for N-Dimethylphosphinoyl (Dmp) Amino Acid Synthesis
Caption: Workflow for the synthesis of N-Dmp-amino acids.
Materials:
-
Amino acid
-
Methanol
-
Trimethylchlorosilane (TMSCl)
-
This compound
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Dioxane
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diatomaceous earth
Procedure:
-
Esterification of the Amino Acid:
-
Suspend the amino acid (1.0 eq.) in methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add trimethylchlorosilane (2.0 eq.) to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the amino acid methyl ester hydrochloride as a white solid.[5]
-
-
N-Dimethylphosphinoylation:
-
Dissolve the amino acid methyl ester hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add N-methylmorpholine (NMM) (1.0 eq.) to neutralize the hydrochloride salt.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Slowly add the this compound solution to the amino acid ester solution at 0 °C.
-
Add an additional equivalent of NMM (1.0 eq.) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring completion by TLC.
-
Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Dmp-amino acid methyl ester.
-
-
Saponification:
-
Dissolve the crude N-Dmp-amino acid methyl ester in a mixture of dioxane and water.
-
Add 1 M NaOH solution (1.1 eq.) and stir at room temperature.
-
Monitor the hydrolysis by TLC.
-
Once complete, acidify the solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting N-Dmp-amino acid by recrystallization or column chromatography.
-
Protocol 2: Peptide Coupling using N-Dmp-Amino Acids
This protocol outlines the use of an N-Dmp-protected amino acid in a peptide coupling reaction. The example provided utilizes a mixed anhydride (B1165640) activation method, which has been shown to be effective for phosphinamide-protected amino acids.[1][2]
Workflow for Peptide Coupling with N-Dmp-Amino Acid
Caption: Peptide coupling using a mixed anhydride of an N-Dmp-amino acid.
Materials:
-
N-Dmp-protected amino acid
-
Amino acid or peptide ester (with a free amino group)
-
Diphenylphosphinic chloride (or a similar activating agent)
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Activation of the N-Dmp-Amino Acid:
-
Dissolve the N-Dmp-amino acid (1.0 eq.) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C.
-
Add NMM (1.0 eq.).
-
Slowly add a solution of diphenylphosphinic chloride (1.0 eq.) in the same solvent.
-
Stir the mixture at 0 °C for 10-15 minutes to form the mixed anhydride.
-
-
Peptide Coupling:
-
In a separate flask, dissolve the amino acid or peptide ester (1.0 eq.) in the same anhydrous solvent.
-
Add the pre-activated mixed anhydride solution to the amino acid/peptide ester solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring for completion by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate and wash sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-Dmp-protected peptide by column chromatography.
-
Protocol 3: Deprotection of the N-Dimethylphosphinoyl (Dmp) Group
The N-Dmp group is expected to be cleavable under acidic conditions, similar to the N-Dpp group.[1]
Workflow for Dmp Group Deprotection
Caption: Cleavage of the N-Dmp protecting group.
Materials:
-
N-Dmp-protected peptide
-
Hydrogen bromide (HBr) in acetic acid (e.g., 33% w/v) or another suitable strong acid solution
-
Diethyl ether, cold
Procedure:
-
Dissolve the N-Dmp-protected peptide in a minimal amount of a suitable solvent (e.g., acetic acid).
-
Add an excess of HBr in acetic acid to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or HPLC.
-
Upon completion, precipitate the deprotected peptide by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide with cold diethyl ether to remove residual reagents.
-
Dry the peptide under vacuum.
Concluding Remarks
The use of this compound for the N-protection of amino acids presents a viable, though less common, strategy in peptide synthesis. The resulting N-Dmp group is stable under various conditions and can be removed with strong acid. The protocols provided, based on the well-documented use of the analogous diphenylphosphinic chloride, offer a solid starting point for researchers exploring this protecting group. Further optimization of reaction conditions and a systematic evaluation of the stability and racemization potential of the Dmp group across a range of amino acids would be beneficial for its broader application in the synthesis of complex peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphorus-based reagents in peptide synthesis: synthesis of methionine-enkephalin and the solution conformation of its N-diphenylphosphinoyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Dimethylphosphinic Chloride as a Precursor for Organophosphorus Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of dimethylphosphinic chloride as a versatile precursor for the synthesis of bulky, electron-rich organophosphorus ligands. The following protocols detail a two-step synthesis of a valuable biaryl monophosphine ligand, (2-biphenyl)dimethylphosphine, and its subsequent application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Introduction to this compound in Ligand Synthesis
This compound is a reactive organophosphorus compound that serves as an efficient building block for the creation of tertiary phosphine (B1218219) oxides. These oxides are stable, easily handled intermediates that can be readily reduced to the corresponding tertiary phosphine ligands. This synthetic route offers a practical and scalable approach to novel and effective ligands for homogeneous catalysis. The resulting phosphines, characterized by their steric bulk and electron-rich nature, are highly effective in promoting challenging cross-coupling reactions that are crucial in the synthesis of pharmaceuticals and complex organic molecules.
Synthesis of (2-biphenyl)dimethylphosphine Ligand
The synthesis of (2-biphenyl)dimethylphosphine from this compound is a two-step process involving the formation of a phosphine oxide intermediate followed by its reduction.
Step 1: Synthesis of (2-biphenyl)dimethylphosphine oxide
This initial step involves a Grignard reaction between 2-biphenylmagnesium bromide and this compound to form the stable tertiary phosphine oxide.
Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 2-bromobiphenyl (B48390) (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is then added dropwise to the magnesium turnings with gentle heating to maintain a steady reflux. After the addition is complete, continue refluxing for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with this compound: Cool the freshly prepared 2-biphenylmagnesium bromide solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise to the Grignard reagent. Maintain the temperature at 0 °C during the addition.
-
Reaction Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure (2-biphenyl)dimethylphosphine oxide.
| Parameter | Value |
| Reactants | 2-bromobiphenyl, Magnesium, this compound |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 hours |
| Typical Yield | 85-95% |
Step 2: Reduction of (2-biphenyl)dimethylphosphine oxide to (2-biphenyl)dimethylphosphine
The stable phosphine oxide is then reduced to the desired phosphine ligand using a suitable reducing agent such as trichlorosilane (B8805176).
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (2-biphenyl)dimethylphosphine oxide (1.0 equivalent) in anhydrous toluene (B28343).
-
Addition of Reducing Agent: To the solution, add triethylamine (B128534) (4.0 equivalents) followed by the dropwise addition of trichlorosilane (3.0 equivalents) at 0 °C.
-
Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and then heat at 110 °C for 16 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the crude phosphine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the pure (2-biphenyl)dimethylphosphine ligand.
| Parameter | Value |
| Reactant | (2-biphenyl)dimethylphosphine oxide |
| Reducing Agent | Trichlorosilane |
| Base | Triethylamine |
| Solvent | Anhydrous Toluene |
| Reaction Temperature | 110 °C |
| Reaction Time | 16 hours |
| Typical Yield | 80-90% |
| .[1] |
Application in Suzuki-Miyaura Cross-Coupling
(2-Biphenyl)dimethylphosphine is an excellent ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are instrumental in the formation of C-C bonds, particularly in the synthesis of biaryl compounds.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-chlorotoluene (B122035) and phenylboronic acid
-
Catalyst Pre-formation (optional but recommended): In a glovebox, dissolve palladium(II) acetate (1 mol%) and (2-biphenyl)dimethylphosphine (2 mol%) in anhydrous toluene. Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To a Schlenk tube, add 4-chlorotoluene (1.0 equivalent), phenylboronic acid (1.5 equivalents), and potassium phosphate (B84403) (2.0 equivalents).
-
Addition of Catalyst and Solvent: Add the pre-formed catalyst solution to the Schlenk tube, followed by additional anhydrous toluene to reach the desired concentration.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by GC-MS or TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
| Parameter | Value |
| Catalyst | Palladium(II) acetate / (2-biphenyl)dimethylphosphine |
| Substrates | 4-chlorotoluene, Phenylboronic acid |
| Base | Potassium phosphate |
| Solvent | Toluene |
| Reaction Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | >90% |
| .[2] |
Visualizing the Workflow and Catalytic Cycle
To aid in the understanding of the processes described, the following diagrams illustrate the synthetic workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Synthetic workflow for (2-biphenyl)dimethylphosphine.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Reaction of Dimethylphosphinic Chloride with Alcohols and Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylphosphinic chloride is a reactive organophosphorus compound that serves as a versatile building block in organic synthesis. Its reactions with nucleophiles, particularly alcohols and amines, provide straightforward access to a range of dimethylphosphinate esters and dimethylphosphinamides. These products are of interest in medicinal chemistry, materials science, and as intermediates in the synthesis of more complex organophosphorus compounds.
This document provides detailed experimental procedures for the synthesis of dimethylphosphinate esters and dimethylphosphinamides from this compound. It includes generalized protocols, representative quantitative data, and visualizations of the experimental workflow and reaction mechanism.
Data Presentation
The following tables summarize representative data for the synthesis of alkyl dimethylphosphinates and N-substituted dimethylphosphinamides. Please note that reaction conditions and yields may vary depending on the specific alcohol or amine used and should be optimized for each substrate.
Table 1: Synthesis of Alkyl Dimethylphosphinates
| Entry | Alcohol | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | 31P NMR (δ, ppm) |
| 1 | Methanol | Methyl dimethylphosphinate | 2 | 25 | 85 | ~38 |
| 2 | Ethanol | Ethyl dimethylphosphinate | 2 | 25 | 88 | ~36 |
| 3 | Isopropanol | Isopropyl dimethylphosphinate | 3 | 25 | 82 | ~34 |
| 4 | n-Butanol | n-Butyl dimethylphosphinate | 3 | 25 | 86 | ~36 |
| 5 | Benzyl alcohol | Benzyl dimethylphosphinate | 4 | 50 | 78 | ~35 |
Table 2: Synthesis of N-Substituted Dimethylphosphinamides
| Entry | Amine | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | 31P NMR (δ, ppm) |
| 1 | Aniline | N-Phenyl-P,P-dimethylphosphinamide | 3 | 25 | 92 | ~32 |
| 2 | Diethylamine | N,N-Diethyl-P,P-dimethylphosphinamide | 2 | 0-25 | 95 | ~34 |
| 3 | Benzylamine | N-Benzyl-P,P-dimethylphosphinamide | 3 | 25 | 90 | ~33 |
| 4 | Morpholine | 4-(Dimethylphosphinoyl)morpholine | 2 | 0-25 | 94 | ~35 |
| 5 | Piperidine | 1-(Dimethylphosphinoyl)piperidine | 2 | 0-25 | 93 | ~34 |
Experimental Protocols
The following are generalized procedures for the synthesis of dimethylphosphinate esters and amides. These protocols should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for the Synthesis of Alkyl Dimethylphosphinates
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol)
-
Anhydrous triethylamine (B128534) or pyridine
-
Anhydrous dichloromethane (B109758) (DCM) or diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the alcohol (1.0 eq.) and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq.) to the stirred solution.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the reaction mixture via the dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure alkyl dimethylphosphinate.
Protocol 2: General Procedure for the Synthesis of N-Substituted Dimethylphosphinamides
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline)
-
Anhydrous triethylamine or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the stirred amine solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to give the desired N-substituted dimethylphosphinamide.
Mandatory Visualization
Reaction Mechanism
The reaction of this compound with alcohols and amines proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen or nitrogen atom of the nucleophile attacks the electrophilic phosphorus atom of the this compound. This is followed by the elimination of a chloride ion to form the corresponding ester or amide.
Caption: Nucleophilic substitution mechanism for the reaction of this compound.
Experimental Workflow
The general experimental workflow for the synthesis and purification of dimethylphosphinate esters and amides is outlined below.
Caption: General experimental workflow for the synthesis of dimethylphosphinates/amides.
The Role of Dimethylphosphinic Chloride in the Synthesis of Advanced Flame Retardants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of dimethylphosphinic chloride in the synthesis of halogen-free flame retardants. It includes detailed experimental protocols, data on the performance of the resulting materials, and visualizations of the synthetic pathways.
Introduction
This compound is a reactive organophosphorus compound that serves as a versatile building block for the synthesis of phosphinate-based flame retardants. These flame retardants are of significant interest due to their high efficiency, good thermal stability, and favorable environmental profile compared to halogenated alternatives. The phosphorus-carbon bond in the dimethylphosphinyl group imparts inherent stability, and upon combustion, these compounds can act in both the gas phase and the condensed phase to suppress fire. In the gas phase, they release phosphorus-containing radicals that quench the highly reactive H• and OH• radicals responsible for flame propagation. In the condensed phase, they promote the formation of a protective char layer, which insulates the underlying polymer from heat and oxygen, thereby inhibiting further degradation and combustion.
Synthetic Applications of this compound
This compound can be readily reacted with nucleophiles such as alcohols and amines to form phosphinate esters and amides, respectively. This reactivity allows for its incorporation into polymeric structures, either as a pendant group or within the main chain, to impart flame retardancy to a variety of polymers, including polyesters, polyamides, and epoxy resins.
Synthesis of Poly(alkylene dimethylphosphinate)s via Polycondensation
A common approach to synthesizing polymeric flame retardants from this compound is through polycondensation with diols. This reaction forms poly(alkylene dimethylphosphinate)s, where the phosphinate group is integrated into the polymer backbone.
Reaction Scheme:
Caption: Polycondensation of this compound with a diol.
Experimental Protocols
Safety Precautions: this compound is a corrosive and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acid chloride.
Protocol 1: Synthesis of a Polyphosphinate from this compound and Bisphenol A
This protocol describes the synthesis of a polyphosphinate by reacting this compound with bisphenol A in the presence of a base to act as an acid scavenger.
Materials:
-
This compound (1.0 eq)
-
Bisphenol A (1.0 eq)
-
Pyridine (B92270) (2.2 eq, dried over KOH)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve bisphenol A and pyridine in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous dichloromethane to the stirred solution via the dropping funnel over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude polymer.
-
Purify the polymer by precipitation from dichloromethane into methanol.
-
Filter the precipitated polymer and dry it in a vacuum oven at 60 °C overnight.
Characterization: The structure of the resulting poly(bisphenol A dimethylphosphinate) can be confirmed using FTIR and NMR spectroscopy. The molecular weight can be determined by gel permeation chromatography (GPC).
Data Presentation
The flame retardant properties of polymers are typically evaluated using standard tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. The following table summarizes typical performance data for polymers incorporating phosphinate-based flame retardants. While specific data for polymers derived directly from this compound is not extensively published, the data for structurally similar phosphinate flame retardants are presented for comparison.
| Flame Retardant System | Polymer Matrix | Loading (wt%) | LOI (%) | UL-94 Rating |
| Aluminum Diethylphosphinate | Polyamide 6 | 15 | >40 | V-0[1] |
| Aluminum Diethylphosphinate | Poly(butylene succinate) | 25 | 29.5 | V-0[2] |
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow from monomer synthesis to the evaluation of the flame-retardant polymer.
Caption: Workflow for synthesis and evaluation of phosphinate flame retardants.
Conclusion
This compound is a valuable precursor for the synthesis of effective phosphorus-based flame retardants. The resulting phosphinate-containing polymers demonstrate the potential for excellent flame retardancy, primarily through condensed-phase char formation and gas-phase radical trapping. The synthetic protocols provided herein offer a foundation for researchers to explore the development of novel flame-retardant materials based on this versatile chemical. Further research is warranted to fully characterize the performance of polymers derived directly from this compound and to optimize their properties for various applications.
References
Application Notes and Protocols for the Analytical Determination of Dimethylphosphinic Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylphosphinic chloride (DMPC), a reactive organophosphorus compound, serves as a crucial intermediate in the synthesis of various chemical entities, including agrochemicals and pharmaceuticals. Its reactivity also makes it a potential precursor for chemical warfare agents, necessitating sensitive and reliable analytical methods for its detection and quantification in diverse matrices. This document provides detailed application notes and experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P qNMR) spectroscopy.
Analytical Methods Overview
The selection of an appropriate analytical technique for this compound depends on the sample matrix, required sensitivity, and the nature of the study (qualitative vs. quantitative).
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique, particularly suitable for volatile and thermally stable compounds. Due to the polarity and reactivity of this compound, derivatization is typically required to enhance its volatility and chromatographic performance.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This method is well-suited for the analysis of polar and non-volatile compounds in complex matrices. It often requires minimal sample preparation and can directly analyze the compound without derivatization.
-
Quantitative ³¹P Nuclear Magnetic Resonance (³¹P qNMR): An absolute quantification method that is highly selective for phosphorus-containing compounds. It requires no analyte-specific reference standard for calibration and provides direct measurement of purity and concentration.[1][2]
Quantitative Data Summary
| Parameter | GC-MS (with Derivatization) | HPLC-MS | ³¹P qNMR |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | Estimated: 10 - 50 ng/mL | Concentration Dependent |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | Estimated: 50 - 150 ng/mL | Concentration Dependent |
| Linearity (r²) | >0.99[3] | >0.99 (Expected) | Not Applicable (Absolute Method) |
| Recovery | 67 - 80%[3] | 85 - 115% (Expected) | Not Applicable (Absolute Method) |
| Precision (RSD) | 3 - 13%[3] | < 15% (Expected) | < 1%[4] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol is adapted from a method for the analysis of chlorides relevant to the Chemical Weapons Convention.[3] It involves the derivatization of this compound with 1-propanol (B7761284) to form the more volatile propyl dimethylphosphinate.
a. Sample Preparation and Derivatization
-
Prepare a stock solution of this compound in a dry, inert solvent such as anhydrous acetonitrile (B52724) or dichloromethane. Due to the moisture sensitivity of this compound, all handling should be performed under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Prepare a derivatization reagent consisting of 1-propanol in a 40% pyridine (B92270) solution.
-
In a clean, dry vial, add 50 µL of the this compound sample solution.
-
Add a large excess (e.g., 100 µL) of the 1-propanol/pyridine derivatization reagent.
-
Vortex the mixture and allow it to react at ambient temperature (approximately 22°C) for 15 minutes.
-
The derivatized sample is now ready for GC-MS analysis.
b. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Injector: Splitless mode, 250°C.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
c. Data Analysis
Quantification is achieved by creating a calibration curve from derivatized standards of known concentrations. The peak area of the resulting propyl dimethylphosphinate is used for quantification.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol outlines a reverse-phase HPLC method coupled with mass spectrometry for the direct analysis of this compound.
a. Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase, typically a mixture of acetonitrile and water.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
b. HPLC-MS Instrumental Parameters
-
HPLC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Newcrom R1 (150 x 4.6 mm, 5 µm) or a similar reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start with 5% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Drying Gas Temperature: 300°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Capillary Voltage: 3500 V.
-
Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity. The protonated molecule [M+H]⁺ of this compound (m/z 113.0) should be monitored.
c. Data Analysis
Generate a calibration curve by analyzing a series of standards of known concentrations. The peak area of the analyte is then used to determine the concentration in unknown samples.
Quantitative ³¹P Nuclear Magnetic Resonance (³¹P qNMR)
This protocol describes the use of ³¹P qNMR for the absolute quantification of this compound.[1][6]
a. Sample Preparation
-
Accurately weigh a known amount of the this compound sample into an NMR tube.
-
Accurately weigh a known amount of a suitable internal standard (e.g., triphenyl phosphate) and add it to the same NMR tube. The internal standard should have a ³¹P signal that does not overlap with the analyte signal.
-
Add a sufficient volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to completely dissolve both the sample and the internal standard. Aprotic solvents like DMSO-d₆ are recommended to avoid potential deuterium (B1214612) exchange.[2]
-
Vortex the NMR tube to ensure a homogeneous solution.
b. NMR Instrumental Parameters
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a phosphorus probe.
-
Nucleus: ³¹P.
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the phosphorus nuclei in the sample and internal standard to ensure full relaxation and accurate integration.
-
Acquisition Time: Sufficient to obtain good signal resolution.
-
Number of Scans: Dependent on the sample concentration; sufficient to achieve a good signal-to-noise ratio.
-
Temperature: 298 K.
c. Data Analysis
-
Process the acquired FID (Fourier transform, phase correction, and baseline correction).
-
Integrate the area of the ³¹P signal corresponding to this compound (I_sample) and the internal standard (I_std).
-
Calculate the concentration or purity of the this compound using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * 100
Where:
-
I = Integral area
-
N = Number of phosphorus atoms
-
MW = Molecular weight
-
m = mass
-
Conclusion
The analytical methods detailed in this document provide robust and reliable approaches for the detection and quantification of this compound. The choice of method will be dictated by the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. GC-MS with derivatization offers excellent sensitivity for trace analysis. HPLC-MS provides a direct and versatile method for various sample types. ³¹P qNMR stands out as a powerful tool for absolute quantification and purity assessment without the need for calibration curves. Proper method validation should be performed in accordance with ICH guidelines to ensure the suitability of the chosen method for its intended purpose.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1111-92-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
Scale-Up Considerations for Reactions Involving Dimethylphosphinic Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylphosphinic chloride ((CH₃)₂P(O)Cl) is a versatile reagent in organic synthesis, primarily utilized in the formation of phosphinic amides, esters, and other organophosphorus compounds. Its applications are found in the synthesis of peptide analogues, flame retardants, and various specialty chemicals. However, the transition of reactions involving this reagent from the laboratory to an industrial scale presents a unique set of challenges. These include managing its reactivity, ensuring safety, and maintaining product quality and yield.
This document provides detailed application notes and protocols to guide researchers, scientists, and drug development professionals through the critical considerations for scaling up reactions involving this compound. It covers safety precautions, key scale-up parameters, detailed experimental protocols for a representative reaction, and troubleshooting guidance.
Safety Precautions
This compound is a corrosive and moisture-sensitive solid.[1][2][3][4][5] Strict adherence to safety protocols is paramount, especially during large-scale operations.
2.1 Hazard Summary
-
Corrosive: Causes severe skin burns and eye damage.[1][2][3][4][5]
-
Moisture Sensitive: Reacts with water and moisture to produce hydrochloric acid, leading to pressure build-up in closed containers.[3][5]
-
Incompatible Materials: Reacts exothermically with strong bases and oxidizing agents.[3]
2.2 Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[1][3]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber), a lab coat, and an apron.[1][3]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for acid gases and particulates, especially when handling the solid or in case of a spill.[1][3]
2.3 Handling and Storage
-
Handle in a well-ventilated fume hood or a glove box with an inert atmosphere (e.g., nitrogen or argon).[3]
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Keep containers tightly sealed and under an inert atmosphere to prevent contact with moisture.[3]
Key Scale-Up Considerations
Scaling up reactions from the laboratory to a pilot plant or industrial scale is not a linear process. Several factors that are negligible at a small scale become critical at a larger scale.
3.1 Thermal Management
Reactions of this compound, particularly with amines, are often exothermic. As the scale of the reaction increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase and potential thermal runaway.
-
Heat Flow Calorimetry: It is highly recommended to perform heat flow calorimetry studies at the lab scale to determine the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise.[3] This data is crucial for designing an adequate cooling system for the larger reactor.
-
Reagent Addition Strategy: A semi-batch process, where one of the reactants is added portion-wise or via a controlled feed, is generally preferred for large-scale exothermic reactions. This allows for better control over the rate of heat generation.
-
Cooling Systems: Ensure the reactor is equipped with a cooling system (e.g., cooling jacket, external heat exchanger) with sufficient capacity to handle the heat load of the reaction.
3.2 Mixing and Mass Transfer
Efficient mixing is crucial for maintaining homogeneity in temperature and concentration, which directly impacts reaction kinetics, yield, and impurity profile.
-
Impeller and Baffle Design: The design of the agitator and the presence of baffles in the reactor are critical for achieving good mixing, especially in heterogeneous reactions where this compound (a solid) is reacting with a liquid phase.
-
Mixing Studies: Computational Fluid Dynamics (CFD) can be a valuable tool to model and understand the mixing dynamics within the reactor at different scales, helping to ensure that lab-scale mixing conditions can be reasonably replicated in the plant.
-
Reagent Dispersion: The method of adding this compound to the reactor is important. For large-scale reactions, a powder charging system or slurrying the solid in an inert solvent before addition can improve dispersion and prevent clumping.
3.3 Process Analytical Technology (PAT)
Real-time monitoring of the reaction progress is essential for process control, optimization, and safety at a large scale.
-
In-situ FTIR/Raman Spectroscopy: These techniques can be used to monitor the concentration of reactants, products, and key intermediates in real-time. This allows for precise determination of the reaction endpoint and can help detect the formation of unwanted byproducts.
-
Temperature and Pressure Monitoring: Continuous monitoring of the internal reaction temperature and pressure is a critical safety measure. Alarms should be in place to alert operators of any deviations from the set parameters.
Application Example: Scale-Up of N-Benzyl-P,P-dimethylphosphinic Amide Synthesis
This section provides a hypothetical, yet representative, case study on the scale-up of the reaction between this compound and benzylamine (B48309) to form N-benzyl-P,P-dimethylphosphinic amide.
4.1 Reaction Scheme
4.2 Comparative Data: Lab vs. Pilot Plant Scale
The following table summarizes the key parameters and results for the synthesis at two different scales. Please note that this data is illustrative and based on typical scale-up observations.
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (10 kg) |
| Reactants | ||
| This compound | 100 g | 10 kg |
| Benzylamine | 2 equivalents | 2 equivalents |
| Solvent (Toluene) | 1 L | 100 L |
| Reaction Conditions | ||
| Initial Temperature | 0 °C | 0 °C |
| Addition Time of Benzylamine | 30 minutes (dropwise) | 4 hours (controlled feed) |
| Maximum Temperature | 15 °C | 25 °C |
| Reaction Time | 2 hours | 4 hours |
| Work-up | ||
| Quenching Agent | 1 M HCl (aqueous) | 1 M HCl (aqueous) |
| Product Isolation | Extraction with CH₂Cl₂ | Extraction with CH₂Cl₂ |
| Results | ||
| Yield | 92% | 88% |
| Purity (by HPLC) | 99.5% | 98.8% |
| Key Impurity | Unreacted Benzylamine | Unreacted Benzylamine, Dimer byproduct |
4.3 Detailed Experimental Protocols
4.3.1 Laboratory Scale Protocol (100 g)
-
Reactor Setup: A 2 L, 3-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a dropping funnel is set up in a fume hood. The flask is placed in an ice-water bath.
-
Reagent Charging: The flask is charged with this compound (100 g) and toluene (B28343) (1 L) under a nitrogen atmosphere. The mixture is stirred to form a slurry.
-
Reaction: The slurry is cooled to 0 °C. Benzylamine (2 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 15 °C.
-
Reaction Monitoring: The reaction is monitored by TLC or in-situ IR until the this compound is consumed (approximately 2 hours).
-
Quenching: The reaction mixture is slowly poured into a stirred solution of 1 M HCl (1 L) at 0 °C.
-
Work-up: The layers are separated, and the aqueous layer is extracted with dichloromethane (B109758) (2 x 500 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.
4.3.2 Pilot Plant Scale Protocol (10 kg)
-
Reactor Setup: A 200 L glass-lined reactor equipped with a retreat curve impeller, a thermocouple, a pressure sensor, and a controlled feed pump is made inert with nitrogen.
-
Reagent Charging: Toluene (100 L) is charged to the reactor, followed by the slow addition of this compound (10 kg) via a powder charging system. The mixture is stirred to form a slurry.
-
Reaction: The reactor contents are cooled to 0 °C. Benzylamine (2 equivalents) is added via the controlled feed pump over 4 hours, maintaining the internal temperature below 25 °C by adjusting the cooling jacket temperature.
-
Reaction Monitoring: The reaction is monitored using an in-situ FTIR probe to track the disappearance of the P=O stretch of the acid chloride and the appearance of the P=O stretch of the amide product.
-
Quenching: In a separate 500 L reactor, a solution of 1 M HCl (100 L) is prepared and cooled to 0 °C. The reaction mixture is slowly transferred into the quenching solution with vigorous agitation, ensuring the temperature of the quenching mixture does not exceed 20 °C.
-
Work-up: After the transfer is complete, the mixture is stirred for 1 hour. The layers are allowed to separate, and the aqueous layer is drained. The organic layer is washed with saturated sodium bicarbonate solution and brine. The solvent is then removed by distillation under reduced pressure to afford the crude product, which can be further purified by crystallization.
Visualizations
5.1 General Scale-Up Workflow
5.2 Reaction Pathway for Phosphinic Amide Synthesis
5.3 Troubleshooting Decision Tree for Scale-Up
References
- 1. Development and Scale Up Of a Chemical Process in Pharmaceutical Industry: A Case Study | PDF [slideshare.net]
- 2. Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis | Semantic Scholar [semanticscholar.org]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Current PAT Landscape in the Downstream Processing of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key Green Chemistry research areas from a pharmaceutical manufacturers’ perspective revisited - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01276H [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Phosphine Oxides using Dimethylphosphinic Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylphosphinic chloride ((CH₃)₂P(O)Cl) is a valuable and versatile reagent in organic synthesis, primarily utilized for the preparation of a diverse range of phosphine (B1218219) oxides. The phosphorus-carbon bond formation achieved through the reaction of this compound with various nucleophiles, particularly organometallic reagents, provides a straightforward route to tertiary phosphine oxides. These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the phosphinoyl group, including its ability to act as a strong hydrogen bond acceptor, enhance solubility, and improve metabolic stability.[1][2] The recent FDA approval of brigatinib, a cancer therapeutic containing a dimethylphosphine (B1204785) oxide moiety, has further spurred interest in the synthesis and application of this functional group.[1][2][3]
This document provides detailed application notes and experimental protocols for the synthesis of various phosphine oxides using this compound as a key starting material.
Synthesis of Tertiary Phosphine Oxides
The most common and effective method for the synthesis of tertiary phosphine oxides from this compound involves its reaction with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li).[4] This approach allows for the introduction of a wide variety of alkyl, aryl, and vinyl substituents onto the phosphorus center.
General Reaction Scheme:
The reaction proceeds via nucleophilic substitution at the phosphorus center, where the organometallic reagent attacks the electrophilic phosphorus atom, displacing the chloride leaving group.
Experimental Protocols
Protocol 1: Synthesis of Dimethyl(phenyl)phosphine oxide via Grignard Reaction
This protocol details the synthesis of dimethyl(phenyl)phosphine oxide by reacting this compound with phenylmagnesium bromide.
Materials:
-
This compound ((CH₃)₂P(O)Cl)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for flash column chromatography or recrystallization
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
-
Once the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
-
Reaction with this compound:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).[4]
-
Quantitative Data:
| Product | Reagents | Solvent | Yield | Melting Point (°C) | Spectroscopic Data |
| Dimethyl(phenyl)phosphine oxide | This compound, Phenylmagnesium bromide | THF | 62-86%[5] | 103-105 | ¹³C NMR: Available[6][7] ³¹P NMR: Available[6] MS (GC): Available[6] |
Protocol 2: Synthesis of Alkyldimethylphosphine Oxides via Grignard Reaction
This protocol outlines a general procedure for the synthesis of alkyldimethylphosphine oxides.
Procedure:
The procedure is analogous to Protocol 1, substituting the aryl Grignard reagent with an appropriate alkyl Grignard reagent (e.g., methylmagnesium chloride, ethylmagnesium bromide). The reaction conditions and work-up procedure are similar.
Quantitative Data for Representative Alkyldimethylphosphine Oxides:
| Product | Alkyl Grignard Reagent | Typical Yield Range |
| Trimethylphosphine oxide | Methylmagnesium chloride | Moderate to high |
| Ethyldimethylphosphine oxide | Ethylmagnesium bromide | Moderate to high |
Note: Specific yield data for these reactions are dependent on the specific alkyl group and reaction conditions and should be referenced from relevant literature.
Protocol 3: Synthesis of Vinyldimethylphosphine Oxide
This protocol describes the synthesis of vinyldimethylphosphine oxide, a useful building block in organic synthesis.
Procedure:
The synthesis follows the general Grignard reaction protocol, using vinylmagnesium bromide as the nucleophile.[8]
-
Preparation of Vinylmagnesium Bromide:
-
Vinylmagnesium bromide is typically prepared in situ from vinyl bromide and magnesium turnings in anhydrous THF.[8]
-
-
Reaction with this compound:
-
The reaction of this compound with the freshly prepared vinylmagnesium bromide is carried out at low temperature (e.g., -78 °C to 0 °C) in THF.
-
-
Work-up and Purification:
-
The work-up procedure is similar to that described in Protocol 1, involving quenching with saturated aqueous NH₄Cl, extraction, drying, and purification by chromatography or distillation.
-
Quantitative Data:
| Product | Reagents | Solvent | Yield |
| Vinyldimethylphosphine oxide | This compound, Vinylmagnesium bromide | THF | Moderate to good |
Note: The synthesis of trivinylphosphine (B117729) oxide from POCl₃ and vinylmagnesium bromide is known to be temperature-dependent, with lower temperatures favoring the formation of the desired product.[6][9] A similar temperature dependence may be observed for the synthesis of vinyldimethylphosphine oxide.
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of phosphine oxides.
Signaling Pathway of Synthetic Logic
Caption: Logical pathway of the synthesis reaction.
Concluding Remarks
The protocols and data presented herein provide a comprehensive guide for the synthesis of a variety of phosphine oxides utilizing this compound. The reaction with Grignard and organolithium reagents is a robust and versatile method for accessing these valuable compounds. For any specific application, optimization of reaction conditions, including solvent, temperature, and stoichiometry, may be necessary to achieve the desired outcome. Researchers are encouraged to consult the primary literature for more specific examples and detailed characterization data relevant to their target molecules. The increasing importance of phosphine oxides in drug discovery and materials science underscores the utility of these synthetic methods.[1][2][3]
References
- 1. enamine.net [enamine.net]
- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. Dimethylphenylphosphine oxide | C8H11OP | CID 66304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Common side products and impurities in dimethylphosphinic chloride reactions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and application of dimethylphosphinic chloride.
Troubleshooting Guides
Synthesis of this compound via Grignard Reaction
A common method for synthesizing this compound involves the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with phosphoryl chloride (POCl₃). However, this reaction is often plagued by the formation of multiple side products due to over-alkylation.
Problem: Low yield of this compound and presence of multiple impurities.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Over-alkylation | Carefully control the stoichiometry of the Grignard reagent. Use of a slight excess of POCl₃ may be beneficial. | Minimize the formation of trimethylphosphine (B1194731) oxide. |
| Maintain a low reaction temperature (typically between -78°C and 0°C) to control the reactivity of the Grignard reagent. | Reduce the rate of over-alkylation. | |
| Employ a slow, dropwise addition of the Grignard reagent to the POCl₃ solution with vigorous stirring. | Maintain a localized excess of POCl₃ to favor mono-alkylation. | |
| Hydrolysis | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | Prevent the formation of dimethylphosphinic acid. |
| Use anhydrous solvents. | Avoid decomposition of the Grignard reagent and the product. | |
| Incomplete Reaction | Allow the reaction to stir for a sufficient amount of time at the appropriate temperature. | Ensure complete consumption of the limiting reagent. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Reaction Setup: Charge the flask with anhydrous diethyl ether and phosphoryl chloride (POCl₃) under a nitrogen atmosphere and cool the mixture to -78°C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add a solution of methylmagnesium bromide in diethyl ether to the stirred POCl₃ solution via the dropping funnel, maintaining the temperature below -70°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Work-up: After completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at low temperature.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Peptide Coupling Reactions
This compound can be used as a coupling reagent in peptide synthesis through the formation of a mixed anhydride (B1165640) with an N-protected amino acid.
Problem: Low peptide yield, racemization, or formation of side products.
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Hydrolysis of Mixed Anhydride | Ensure anhydrous conditions throughout the coupling reaction. | Maximize the concentration of the active coupling species. |
| Racemization | Perform the reaction at low temperatures (e.g., 0°C to room temperature). | Preserve the stereochemical integrity of the amino acid. |
| Use a non-polar solvent to minimize the solubility of the intermediate oxazolone. | Reduce the rate of racemization. | |
| Diketopiperazine Formation | This is more prevalent when coupling the third amino acid to a dipeptide. Consider using a different coupling reagent for this specific step if the issue persists. | Minimize the formation of this cyclic dipeptide impurity. |
| Incomplete Coupling | Use a slight excess (1.1-1.2 equivalents) of this compound and the N-protected amino acid. | Drive the reaction to completion. |
| Allow for sufficient reaction time. | Ensure complete acylation of the amine component. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most common impurities are:
-
Dimethylphosphinic acid: Formed due to the hydrolysis of this compound. This is often the major impurity if the compound has been exposed to moisture.
-
Methylphosphonic dichloride: An under-alkylated side product from the synthesis.
-
Trimethylphosphine oxide: An over-alkylated side product from the synthesis.
-
Unreacted phosphoryl chloride (POCl₃): A starting material that may be carried through if the reaction or purification is incomplete.
Q2: My reaction with an alcohol using this compound is giving a complex mixture of products. What could be the cause?
A2: Besides the expected phosphinate ester, several side reactions can occur:
-
Reaction with liberated HCl: The reaction of this compound with an alcohol produces HCl as a byproduct. This can lead to acid-catalyzed side reactions of your starting material or product. The use of a non-nucleophilic base, like pyridine (B92270) or triethylamine, can scavenge the HCl.
-
Formation of alkyl chloride: In some cases, the chloride can act as a nucleophile, leading to the formation of an alkyl chloride from the alcohol, especially with tertiary alcohols or under forcing conditions.
Q3: I am observing incomplete reaction when using this compound to react with a sterically hindered amine. How can I improve the yield?
A3: Sterically hindered amines can be poor nucleophiles. To improve the reaction yield, you can:
-
Increase the reaction temperature: This can help overcome the activation energy barrier.
-
Prolong the reaction time: Allow more time for the reaction to proceed to completion.
-
Use a less sterically hindered base: If a base is used, ensure it does not further hinder the approach of the amine to the electrophilic phosphorus center.
-
Consider a different activating agent: For particularly challenging substrates, a more reactive coupling agent may be necessary.
Q4: How can I purify this compound that has been partially hydrolyzed?
A4: Purification can be challenging due to the similar physical properties of the chloride and the acid.
-
Vacuum distillation: This is the most common method for purifying this compound. Careful fractional distillation may separate it from the less volatile dimethylphosphinic acid.
-
Recrystallization: If the product is a solid, recrystallization from a non-polar solvent might be effective.
-
Chemical conversion: In some cases, it might be easier to convert the mixture to a more easily separable derivative and then regenerate the desired product. However, this is often not practical. Prevention of hydrolysis by proper handling and storage is the best approach.
Q5: What analytical techniques are suitable for detecting impurities in this compound?
A5:
-
³¹P NMR Spectroscopy: This is a very powerful technique for identifying and quantifying phosphorus-containing compounds. Each impurity will have a distinct chemical shift.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile impurities. Derivatization may be necessary for non-volatile impurities like dimethylphosphinic acid.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate the components of the mixture, especially if they are not amenable to GC.
Technical Support Center: Optimizing Reactions with Dimethylphosphinic Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yield and selectivity when using dimethylphosphinic chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in organic synthesis?
A1: this compound is a reactive organophosphorus compound primarily used as a versatile reagent in several key synthetic transformations. Its main applications include:
-
Protecting Group for Amines: It is used for the protection of amino acids and other primary and secondary amines. The resulting dimethylphosphinoyl (Mpt) amide is stable under a variety of reaction conditions.[1]
-
Coupling Reagent in Amide and Peptide Synthesis: It can be used to activate carboxylic acids, facilitating the formation of amide bonds. While not as common as modern carbodiimide (B86325) or phosphonium-based reagents, it serves as a cost-effective option.
-
Phosphinylating Agent: It is employed to introduce the dimethylphosphinyl group onto various nucleophiles, such as alcohols and amines, to form phosphinates and phosphinic amides, respectively. These products have applications in medicinal chemistry and materials science.
Q2: My reaction yield is low when using this compound. What are the most common causes?
A2: Low yields in reactions involving this compound can often be attributed to one or more of the following factors:
-
Moisture Sensitivity: this compound is highly sensitive to moisture.[2] Even trace amounts of water in the solvent, reagents, or on glassware can lead to rapid hydrolysis of the reagent to the unreactive dimethylphosphinic acid, significantly reducing the amount of active reagent available for your desired transformation.
-
Improper Stoichiometry: The reaction of this compound with a nucleophile (e.g., an amine or alcohol) generates one equivalent of hydrochloric acid (HCl). This HCl can protonate your nucleophile, rendering it unreactive. To counteract this, it is crucial to use a stoichiometric amount of a non-nucleophilic base or an excess of the nucleophilic substrate.
-
Suboptimal Reaction Temperature: Like many chemical reactions, the rate of reaction with this compound is temperature-dependent.[3] If the temperature is too low, the reaction may be too slow to go to completion within a reasonable timeframe. Conversely, excessively high temperatures can lead to the degradation of reactants or products and the formation of unwanted side products.[3]
-
Poor Solubility: Ensure that all reactants are adequately dissolved in the chosen solvent. This compound has good solubility in chlorinated solvents like dichloromethane (B109758) but is only sparingly soluble in others.[2] Poor solubility can lead to a heterogeneous reaction mixture and consequently, low yields.
Q3: How can I improve the selectivity of my reaction?
A3: Improving selectivity often involves careful control over reaction conditions:
-
Choice of Base: The basicity and steric bulk of the base used can influence the selectivity of the reaction, especially when dealing with polyfunctional molecules. A hindered, non-nucleophilic base is often preferred to avoid competition with the primary nucleophile.
-
Temperature Control: Running the reaction at lower temperatures can often enhance selectivity by favoring the kinetically controlled product over thermodynamically favored, but undesired, side products.
-
Order of Addition: The order in which reagents are added can be critical. For example, in the activation of a carboxylic acid, it is often best to form the active intermediate with this compound before adding the nucleophile to minimize side reactions.
Q4: What are some common side reactions to be aware of?
A4: The primary side reaction is the hydrolysis of this compound by water. In peptide coupling reactions, racemization of chiral centers can occur, although this is a general issue with many coupling reagents and not specific to this compound.[4] If using an excess of a nucleophilic base, the base itself can react with the this compound.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments with this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Diagnostic Check | Recommended Solution |
| Hydrolysis of this compound | Did you use anhydrous solvents and reagents? Was all glassware thoroughly dried? | Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents. Ensure all other reagents are free from moisture. |
| Incorrect Stoichiometry | Did you include a base to scavenge the HCl produced? | Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine) or two equivalents of the amine nucleophile. |
| Incomplete Reaction | How was the reaction monitored? Did it go to completion? | Monitor the reaction progress using Thin-Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[5][6] If the reaction has stalled, consider increasing the reaction time or temperature. |
| Poor Reagent Quality | Is the this compound old or has it been improperly stored? | Use a fresh bottle of the reagent or purify the existing stock if possible. Store this compound under an inert atmosphere in a desiccator.[2] |
Issue 2: Poor Selectivity / Formation of Multiple Products
| Possible Cause | Diagnostic Check | Recommended Solution |
| Reaction Temperature Too High | Was the reaction exothermic? Was the temperature controlled? | Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to favor the formation of the kinetic product. Add reagents slowly to control any exotherm. |
| Incorrect Base | Is the base reacting with the this compound or promoting side reactions? | Switch to a more sterically hindered, non-nucleophilic base, such as 2,6-lutidine or proton sponge. |
| Competitive Nucleophiles | Does your substrate have multiple nucleophilic sites? | Consider using a protecting group strategy for the more reactive nucleophilic sites that you do not want to react. |
Data Presentation: Reaction Conditions and Yields
| Application | Substrate | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| Amide Synthesis | Carboxylic Acid | Primary/Secondary Amine | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 2-12 | 70-95 | Yield is substrate-dependent.[7] |
| Ester Synthesis | Carboxylic Acid | Primary/Secondary Alcohol | Dichloromethane (DCM) | Pyridine (B92270) | 0 to RT | 4-24 | 60-90 | Slower than amidation. |
| Phosphinic Amide Synthesis | This compound | Primary/Secondary Amine | Dichloromethane (DCM) | Pyridine | 0 | 1-3 | 80-95 | Highly efficient reaction.[2] |
| Phosphinate Ester Synthesis | This compound | Alcohol | Tetrahydrofuran (THF) | Triethylamine (TEA) | RT | 12-24 | 75-90 | Generally good yields.[7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Phosphinic Amide
This protocol describes the reaction of this compound with a primary or secondary amine to yield the corresponding phosphinic amide.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (or another non-nucleophilic base)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add pyridine (1.2 equivalents) to the solution and stir for 5 minutes.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 1-3 hours. Monitor the progress by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Separate the organic layer and wash it successively with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Carboxylic Acid Activation and Amide Formation
This protocol outlines the use of this compound as a coupling agent for the synthesis of an amide from a carboxylic acid and an amine.
Materials:
-
Carboxylic acid
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Acid Activation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and DIPEA (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C. Add this compound (1.1 equivalents) dropwise and stir the mixture at 0 °C for 30-60 minutes to form the mixed phosphinic anhydride (B1165640) intermediate.
-
Amine Addition: In a separate flask, dissolve the amine (1.2 equivalents) and DIPEA (1.2 equivalents) in anhydrous DCM. Add this solution to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Perform an aqueous work-up as described in Protocol 1. The crude amide can be purified by column chromatography or recrystallization.
Visualizations
Workflow for Troubleshooting Low Yield
References
- 1. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement [organic-chemistry.org]
- 3. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C2H6ClOP | CID 517954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Optimization of Reaction Conditions for Dimethylphosphinic Chloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the optimization of reaction conditions for the synthesis of dimethylphosphinic chloride. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: this compound is most commonly synthesized through the chlorination of a suitable precursor. A prevalent method involves the reaction of methylphosphonic acid dichloride with a methylating agent. Another key route is the chlorination of dimethylphosphinic acid or its esters using a chlorinating agent.
Q2: Which chlorinating agents are typically used for the synthesis of this compound?
A2: Several chlorinating agents can be employed, with the choice often depending on the starting material, desired purity, and scale of the reaction. Commonly used reagents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred due to its efficacy and the formation of gaseous byproducts (SO₂ and HCl) which can be easily removed.
Q3: What is the role of a catalyst in the synthesis of this compound?
A3: While not always necessary, a catalyst can significantly improve the rate and yield of the chlorination reaction. For reactions involving thionyl chloride, catalytic amounts of N,N-dimethylformamide (DMF) are often used. In other systems, Lewis acids or certain inorganic halides may be employed to facilitate the reaction.[1]
Q4: How can the progress of the reaction be monitored effectively?
A4: The progress of the reaction can be monitored using several analytical techniques. Thin-layer chromatography (TLC) is a simple and rapid method to observe the consumption of the starting material and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ³¹P NMR) can be used to determine the conversion rate and check for the formation of byproducts.
Q5: What are the critical safety precautions to consider during the synthesis of this compound?
A5: The synthesis of this compound involves hazardous materials and should be conducted with stringent safety measures.
-
Corrosive Reagents: Chlorinating agents like thionyl chloride and phosphorus pentachloride are highly corrosive and react violently with water. All manipulations must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Inert Atmosphere: The reaction is often sensitive to moisture. It is crucial to use dry glassware and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: The quenching of excess chlorinating agent must be done carefully, typically by slow addition to ice-water or a basic solution, to control the exothermic reaction and the release of toxic gases.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Presence of moisture in reagents or glassware. | 1. Increase reaction temperature or prolong reaction time. Monitor by TLC or GC to confirm completion. 2. Ensure the reaction temperature is not too high. Check the stability of your starting materials. 3. Use freshly distilled solvents and dried reagents. Ensure all glassware is oven-dried before use and the reaction is run under an inert atmosphere. |
| Formation of Multiple Products (Impurities) | 1. Side reactions due to high temperature. 2. Incorrect stoichiometry of reactants. 3. Non-optimal solvent. | 1. Lower the reaction temperature. Consider adding the chlorinating agent dropwise to control the exotherm. 2. Carefully control the stoichiometry of the reactants. An excess of the chlorinating agent may be necessary, but a large excess can lead to byproducts. 3. Experiment with different solvents. A non-polar, inert solvent is generally preferred. |
| Difficulty in Product Isolation/Purification | 1. Product has similar polarity to impurities. 2. Product is sensitive to hydrolysis during work-up. | 1. Try different solvent systems for column chromatography. Recrystallization from a suitable solvent can be an effective purification method. 2. Perform the work-up at low temperatures and minimize contact with water. Use anhydrous extraction and drying agents. |
| Reaction Stalls Before Completion | 1. Insufficient amount of chlorinating agent or catalyst. 2. Deactivation of the catalyst. | 1. Add an additional portion of the chlorinating agent or catalyst and continue to monitor the reaction. 2. Ensure the catalyst is not poisoned by impurities in the starting materials or solvents. |
Optimization of Reaction Conditions: Data Summary
The following tables summarize the impact of different reaction parameters on the synthesis of phosphonyl chlorides, providing a basis for the optimization of this compound synthesis.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Typical Reaction Temperature (°C) | Observed Yield (%) | Notes |
| Dichloromethane (B109758) (DCM) | 9.1 | 40 (reflux) | Moderate to High | Inert and easy to remove. |
| 1,2-Dichloroethane | 10.4 | 84 (reflux) | High | Higher boiling point allows for higher reaction temperatures. |
| Toluene | 2.4 | 111 (reflux) | Moderate | Can be used for higher temperature reactions. |
| No Solvent (Neat) | N/A | Variable | Variable | Can lead to higher concentrations but may complicate temperature control and stirring. |
Table 2: Effect of Catalyst on Reaction Time and Yield
| Catalyst | Loading (mol%) | Reaction Time (h) | Observed Yield (%) | Notes |
| None | 0 | 12 - 24 | Low to Moderate | Reaction is often slow without a catalyst. |
| DMF | 1 - 5 | 2 - 6 | High | Commonly used with SOCl₂. |
| ZnCl₂ | 5 - 10 | 4 - 8 | Moderate to High | Lewis acid catalyst. |
| AlCl₃ | 5 - 10 | 3 - 7 | Moderate to High | Potent Lewis acid, can sometimes lead to side products. |
Table 3: Effect of Temperature on Product Purity
| Temperature (°C) | Reaction Time (h) | Purity (%) | Notes |
| 25 (Room Temp) | 24 - 48 | High | Slow reaction rate. |
| 50 | 8 - 12 | High | Good balance between reaction rate and purity. |
| 80 | 2 - 4 | Moderate | Faster reaction but may lead to the formation of byproducts. |
| > 100 | 1 - 3 | Low to Moderate | Increased risk of thermal decomposition and side reactions. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and starting materials.
Materials:
-
Dimethylphosphinic acid (1 equivalent)
-
Thionyl chloride (SOCl₂, 2-3 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF, catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel under an inert atmosphere.
-
Reaction Mixture: To the flask, add dimethylphosphinic acid (1 equivalent) and anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., a few drops) to the suspension.
-
Addition of Chlorinating Agent: Fill the dropping funnel with thionyl chloride (2-3 equivalents) and add it dropwise to the stirred suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 40 °C for DCM) and monitor the progress by TLC or ³¹P NMR. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess SOCl₂ and solvent under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield the final product.
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for common synthesis problems.
References
Technical Support Center: Purification of Products Derived from Dimethylphosphinic Chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from dimethylphosphinic chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary products synthesized from this compound that require purification?
A1: The most common derivatives of this compound requiring purification are:
-
Dimethylphosphinic Acid: Formed by the hydrolysis of this compound.
-
Dimethylphosphinic Amides: Synthesized by reacting this compound with primary or secondary amines.[1]
-
Dimethylphosphinate Esters: Produced by the reaction of this compound with alcohols.[1]
Q2: What are the common impurities in reactions involving this compound?
A2: Common impurities include unreacted starting materials such as amines or alcohols, excess base (like triethylamine) used to scavenge HCl, and byproducts from side reactions.[2] In the synthesis of dimethylphosphinic amides, the corresponding amine hydrochloride salt is a common byproduct. For ester synthesis, side reactions can lead to the formation of undesired phosphinic acid anhydrides.[3]
Q3: Which analytical techniques are recommended for assessing the purity of this compound derivatives?
A3: Purity can be assessed using a variety of techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantitative analysis of non-volatile compounds.[4]
-
Gas Chromatography (GC): Suitable for volatile derivatives.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P, ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR).
-
Mass Spectrometry (MS): Used for molecular weight confirmation and identification of impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the number of components in a mixture.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
Purification of Dimethylphosphinic Acid
Problem: The isolated dimethylphosphinic acid is a sticky, hygroscopic solid or oil.
-
Possible Cause: Residual water or solvent. Phosphinic acids are often hygroscopic.[6]
-
Troubleshooting Steps:
-
Azeotropic Distillation: Remove water by co-evaporation with a solvent like toluene.
-
Lyophilization (Freeze-Drying): Freeze-drying from a suitable solvent like tert-butanol (B103910) can yield a fluffy, less sticky powder.[6]
-
Salt Formation: Convert the acid to a less hygroscopic salt (e.g., sodium or dicyclohexylammonium (B1228976) salt) for easier handling and crystallization.[6]
-
Problem: Difficulty in crystallizing dimethylphosphinic acid.
-
Possible Cause: High polarity, presence of impurities, or inherent amorphous nature.
-
Troubleshooting Steps:
-
Solvent Selection: Try recrystallization from polar solvents like ethanol, isopropanol, or a mixture of acetone (B3395972) and water.[6][7]
-
Anti-Solvent Precipitation: Dissolve the acid in a minimal amount of a good solvent (e.g., water or methanol) and add a poor solvent (e.g., acetone or diethyl ether) to induce precipitation.[6]
-
Purification of Dimethylphosphinic Amides
Problem: The crude product is contaminated with the amine hydrochloride salt.
-
Possible Cause: The reaction of the amine with HCl produced during the reaction.
-
Troubleshooting Steps:
-
Aqueous Work-up: Wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize and remove the hydrochloride salt.[2] Be cautious if your product is base-sensitive.
-
Water Wash: If the hydrochloride salt is water-soluble, a simple water wash of the organic layer can be effective.
-
Problem: Difficulty in removing unreacted starting amine.
-
Possible Cause: The amine is co-extracting with the product or has similar solubility.
-
Troubleshooting Steps:
-
Acidic Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer.[2] This is only suitable if the amide product is stable to acidic conditions.
-
Column Chromatography: Use silica (B1680970) gel chromatography. The more polar amine will typically have a lower Rf value than the less polar amide product. Adding a small amount of triethylamine (B128534) to the eluent can help to reduce tailing of the amine on the silica gel.[8]
-
Purification of Dimethylphosphinate Esters
Problem: The ester is hydrolyzing back to dimethylphosphinic acid during work-up.
-
Possible Cause: Exposure to acidic or basic aqueous solutions.
-
Troubleshooting Steps:
-
Neutral Wash: Use deionized water or brine for aqueous washes instead of acidic or basic solutions.
-
Anhydrous Work-up: If possible, perform a non-aqueous work-up by filtering the reaction mixture to remove any solids and then directly proceeding to solvent removal and chromatography.
-
Problem: The product oils out during recrystallization.
-
Possible Cause: The compound's melting point is lower than the boiling point of the solvent, or significant impurities are present.
-
Troubleshooting Steps:
-
Solvent System Adjustment: Use a lower-boiling solvent or a solvent mixture. Common choices for esters include hexanes/ethyl acetate (B1210297), hexanes/acetone, or hexanes/THF.[7][9]
-
Slow Cooling: Allow the solution to cool slowly to room temperature and then in the refrigerator to encourage crystal formation.
-
Seed Crystals: If available, add a small seed crystal to induce crystallization.
-
Data Presentation
The following tables provide a summary of common purification methods and illustrative quantitative data. Note that the yields and purities are representative and will vary depending on the specific substrate and reaction conditions.
Table 1: Purification Methods for Dimethylphosphinic Acid
| Purification Method | Typical Solvent System | Illustrative Yield (%) | Illustrative Purity (%) |
| Recrystallization | Ethanol/Water | 75-85 | >98 |
| Recrystallization | Isopropanol | 70-80 | >97 |
| Salt Formation & Crystallization | Dicyclohexylamine in Acetone | 80-90 | >99 |
Table 2: Purification Methods for Dimethylphosphinic Amides
| Purification Method | Typical Solvent System/Eluent | Illustrative Yield (%) | Illustrative Purity (%) |
| Aqueous Work-up & Recrystallization | Ethyl Acetate/Hexanes | 60-80 | >98 |
| Column Chromatography | Silica Gel, Ethyl Acetate/Hexanes Gradient | 50-75 | >99 |
| Acidic Wash & Recrystallization | Dichloromethane (B109758), then Ethanol | 65-85 | >97 |
Table 3: Purification Methods for Dimethylphosphinate Esters
| Purification Method | Typical Solvent System/Eluent | Illustrative Yield (%) | Illustrative Purity (%) |
| Aqueous Work-up & Distillation | N/A (for volatile esters) | 70-90 | >98 |
| Column Chromatography | Silica Gel, Hexanes/Ethyl Acetate Gradient | 60-85 | >99 |
| Recrystallization | Hexanes/Diethyl Ether | 50-70 | >99 |
Experimental Protocols
Protocol 1: Purification of Dimethylphosphinic Acid via Recrystallization
-
Dissolution: Dissolve the crude dimethylphosphinic acid in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the solution in a refrigerator (2-8 °C).
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the crystals under high vacuum to remove residual solvent.
Protocol 2: Purification of a Dimethylphosphinic Amide via Aqueous Work-up and Column Chromatography
-
Quenching: Quench the reaction mixture with water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (if the amide is acid-stable) to remove unreacted amine, followed by saturated aqueous sodium bicarbonate to neutralize any remaining acid, and finally with brine to remove residual water.[2]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification of a Dimethylphosphinate Ester via Column Chromatography
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Direct Loading: Dissolve the crude residue in a minimal amount of the chromatography eluent (e.g., 5% ethyl acetate in hexanes).
-
Column Chromatography: Load the solution onto a silica gel column and elute with a gradient of increasing polarity (e.g., from 5% to 50% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified ester.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Preventing the hydrolysis of dimethylphosphinic chloride during reactions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of dimethylphosphinic chloride during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to hydrolysis?
This compound, with the chemical formula (CH₃)₂P(O)Cl, is a highly reactive organophosphorus compound.[1][2] It serves as a valuable reagent in organic synthesis, particularly for introducing the dimethylphosphinyl group into molecules.[1][3] Its high reactivity stems from the electrophilic phosphorus atom, which is readily attacked by nucleophiles. Water is a potent nucleophile that reacts with this compound in a process called hydrolysis. This reaction cleaves the P-Cl bond, forming dimethylphosphinic acid and hydrochloric acid (HCl), rendering the reagent inactive for its intended purpose. The product, dimethylphosphinic acid, has the chemical formula (CH₃)₂P(O)OH.[4]
Q2: What are the primary indicators of hydrolysis in my reaction?
Several signs can indicate that unwanted hydrolysis of this compound has occurred:
-
Low or No Product Yield: The most obvious sign is the failure to form the desired product, as the starting reagent has been consumed by water.
-
Formation of a Precipitate: The hydrochloric acid (HCl) generated during hydrolysis can react with basic compounds in the reaction mixture (e.g., amine substrates or bases) to form insoluble hydrochloride salts, which appear as a white precipitate.[5]
-
Decrease in pH: The production of HCl will make the reaction mixture more acidic.[5]
-
Inconsistent Results: If you observe significant variability in yield between seemingly identical reaction setups, it may be due to varying levels of moisture contamination.
-
Presence of Byproducts: Analytical techniques such as NMR or LC-MS may reveal the presence of dimethylphosphinic acid, the direct product of hydrolysis.[4]
Q3: How should I properly store this compound to ensure its stability?
To maintain its integrity, this compound must be protected from atmospheric moisture.[1][6] Proper storage is critical:
-
Inert Atmosphere: Store the compound under a dry, inert atmosphere, such as nitrogen or argon.[7]
-
Tightly Sealed Container: Use a container with a secure, tight-fitting seal. Consider using parafilm or a secondary sealed container for extra protection.
-
Cool and Dry Place: Store in a cool, dry environment, such as a refrigerator (2°C - 8°C) or a desiccator.[1][7]
Troubleshooting Guide: Preventing Hydrolysis During Reactions
This guide provides systematic solutions to common issues encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Significant hydrolysis detected (e.g., low yield, presence of byproducts) | Moisture Contamination | The presence of water is the most common cause of hydrolysis.[6][8] Identify and eliminate all potential sources of moisture. |
| Contaminated Solvents | Use only high-purity, anhydrous solvents.[5][8] If the solvent is from a previously opened bottle, consider purifying it by distillation over a suitable drying agent (see Protocol 1). | |
| Wet Glassware | Ensure all glassware is rigorously dried before use. Oven-drying (>120°C for several hours) or flame-drying under vacuum are effective methods.[5][8] Allow glassware to cool under an inert gas stream. | |
| Atmospheric Moisture | Conduct the entire experiment under a positive pressure of a dry, inert gas like nitrogen or argon.[5][7] Use a Schlenk line or a glovebox for sensitive reactions (see Protocol 2). | |
| Contaminated Reagents | Ensure all other reagents, including substrates and bases, are anhydrous. Dry them if necessary using appropriate methods. | |
| Formation of a white precipitate (likely amine hydrochloride) | Inefficient HCl Scavenging | The HCl produced during the reaction can catalyze further hydrolysis.[5] |
| Add a suitable non-nucleophilic, anhydrous base to the reaction mixture to neutralize the HCl as it is formed. Tertiary amines like triethylamine (B128534) or a "proton sponge" are common choices.[5][9][10] Ensure the base is added in slight excess (e.g., 1.1-1.2 equivalents). |
Hydrolysis Pathway and Prevention Workflow
The following diagrams illustrate the chemical pathway of hydrolysis and a recommended experimental workflow to prevent it.
Caption: Hydrolysis mechanism of this compound.
Caption: Experimental workflow for minimizing hydrolysis.
Experimental Protocols
Protocol 1: Solvent Drying and Purification (Example: Dichloromethane)
This protocol describes the purification of a common solvent, dichloromethane (B109758) (DCM), to render it anhydrous.
Materials:
-
Dichloromethane (reagent grade)
-
Calcium hydride (CaH₂)
-
Distillation apparatus (flame-dried)
-
Inert gas source (Nitrogen or Argon)
-
Dry receiving flask (Schlenk flask)
Procedure:
-
Pre-drying: Add calcium hydride to the dichloromethane in a flask. Allow it to stir overnight at room temperature under an inert atmosphere.
-
Setup: Assemble a flame-dried distillation apparatus. Ensure all joints are well-sealed. Maintain a positive pressure of inert gas throughout the setup.
-
Distillation: Heat the flask to reflux. Collect the distilled solvent in a dry Schlenk flask under a positive pressure of inert gas.
-
Storage: Use the freshly distilled solvent immediately for the best results. If storage is necessary, keep it in the Schlenk flask under an inert atmosphere and use within 24 hours.
Protocol 2: General Procedure for Reaction Using this compound
This protocol outlines a general method for performing a reaction, such as the phosphinylation of an alcohol, while minimizing hydrolysis.
Materials:
-
Flame-dried reaction flask with a stir bar and rubber septum
-
Schlenk line or inert gas manifold
-
Dry syringes and needles
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Alcohol substrate (anhydrous)
-
Triethylamine (anhydrous, 1.1 eq.)
-
This compound (1.05 eq.)
Procedure:
-
Setup: Assemble the flame-dried glassware and place it under a positive pressure of nitrogen or argon.
-
Reagent Addition:
-
Using a dry syringe, add the anhydrous solvent to the reaction flask.
-
Add the anhydrous alcohol substrate (1.0 equivalent) to the flask via syringe.
-
Add anhydrous triethylamine (1.1 equivalents) to the flask via syringe.
-
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of this compound: In a separate dry flask, dissolve this compound (1.05 equivalents) in a small amount of anhydrous solvent. Draw this solution into a dry syringe and add it dropwise to the cooled reaction mixture over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0°C for one hour, then warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, proceed with the appropriate aqueous workup and purification steps for your specific product.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound 97 1111-92-8 [sigmaaldrich.com]
- 3. This compound | 1111-92-8 [chemicalbook.com]
- 4. Dimethylphosphinic acid | C2H7O2P | CID 76777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 1111-92-8 | FD171921 [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. library2.smu.ca [library2.smu.ca]
- 10. Using aromatic polyamines with high proton affinity as "proton sponge" dopants for electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions and Heat Transfer with Dimethylphosphinic Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the exothermic nature of reactions involving dimethylphosphinic chloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you conduct your experiments safely and effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound reactions?
A1: this compound is a corrosive and moisture-sensitive solid.[1][2][3] The primary hazard stems from its highly exothermic reactions with nucleophiles such as water, alcohols, amines, and strong bases.[1] These reactions can lead to a rapid increase in temperature and pressure, potentially causing thermal runaway if not properly controlled. The hydrolysis of analogous phosphorus compounds like phosphorus oxychloride is known to be violently exothermic. Additionally, this compound can release toxic fumes, including hydrogen chloride gas and oxides of phosphorus, upon decomposition or in a fire.[1]
Q2: What immediate steps should I take in case of accidental contact with this compound?
A2: Due to its corrosive nature, immediate action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or absent, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Q3: What are the signs of a runaway reaction with this compound?
A3: A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure. Key signs to watch for include:
-
A sudden and sharp rise in the reactor temperature that is difficult to control with the cooling system.
-
A rapid increase in pressure within the reaction vessel.
-
Vigorous boiling or fuming of the reaction mixture.
-
Noticeable changes in the color or viscosity of the reaction mixture.
-
Release of gases or vapors from the reactor.
Troubleshooting Guides
Issue 1: Unexpectedly Strong Exotherm During Reagent Addition
Symptoms:
-
Rapid temperature spike upon addition of a nucleophile (e.g., alcohol, amine).
-
Cooling system is struggling to maintain the set temperature.
Possible Causes:
-
Addition rate is too fast: The rate of heat generation is exceeding the heat removal capacity of the reactor.
-
Insufficient cooling: The cooling bath temperature is too high, or the heat transfer surface area is inadequate for the scale of the reaction.
-
Poor mixing: Localized "hot spots" are forming due to inadequate agitation, leading to a delayed but rapid reaction in that area.
-
Incorrect stoichiometry: An excess of the nucleophile is added, leading to a larger than expected exotherm.
Solutions:
| Solution | Detailed Steps |
| Reduce Addition Rate | Immediately stop the addition of the reagent. Allow the temperature to stabilize before resuming at a significantly slower rate. |
| Enhance Cooling | Lower the temperature of the cooling bath. Ensure good circulation of the cooling fluid. For larger scale reactions, consider a more efficient cooling system. |
| Improve Agitation | Increase the stirring rate to improve heat dissipation and prevent the formation of localized hot spots. Ensure the stirrer is appropriately sized and positioned for the reactor. |
| "Reverse Quench" | For highly exothermic reactions, consider adding the this compound solution to the nucleophile solution. This keeps the concentration of the reactive chloride low at all times. |
Issue 2: Delayed Exotherm or "Induction Period"
Symptoms:
-
No initial temperature increase upon adding the nucleophile, followed by a sudden and violent exotherm.
Possible Causes:
-
Presence of an inhibitor: Impurities in the reagents or solvent may be temporarily preventing the reaction from initiating.
-
Low initial temperature: The reaction may have a significant activation energy that is not being met at the initial temperature.
-
Poor solubility: One of the reagents may not be fully dissolved, leading to a delayed reaction as it slowly goes into solution.
Solutions:
| Solution | Detailed Steps |
| Controlled Temperature Increase | Slowly and carefully increase the reaction temperature by a few degrees to overcome the activation energy. Be prepared for a rapid exotherm once the reaction initiates. |
| Ensure Reagent Purity | Use pure, dry reagents and solvents to avoid the presence of inhibitors. |
| Improve Solubility | Choose a solvent in which both this compound and the nucleophile are readily soluble at the desired reaction temperature. |
| Small-Scale Trial | Before performing a large-scale reaction, conduct a small-scale trial to understand the reaction's initiation behavior. |
Experimental Protocols
Protocol 1: General Procedure for Controlled Reaction with an Alcohol
This protocol provides a general guideline for reacting this compound with a primary or secondary alcohol. Note: This is a template and should be adapted based on the specific alcohol and reaction scale. A small-scale trial is always recommended.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, isopropanol)
-
Anhydrous, inert solvent (e.g., dichloromethane, toluene)
-
Inert gas (e.g., nitrogen, argon)
-
Reaction vessel with a magnetic stirrer, thermometer, addition funnel, and reflux condenser connected to a gas bubbler.
-
Cooling bath (e.g., ice-water, dry ice-acetone)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
In the reaction vessel, dissolve the alcohol in the anhydrous solvent.
-
Cool the solution to 0 °C using a cooling bath.
-
In a separate flask, dissolve the this compound in the anhydrous solvent.
-
Slowly add the this compound solution to the alcohol solution via the addition funnel over a period of 30-60 minutes, while maintaining the internal temperature at 0-5 °C.
-
Monitor the internal temperature closely during the addition. If the temperature begins to rise rapidly, stop the addition immediately and allow it to cool before resuming at a slower rate.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Slowly warm the reaction to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC, NMR).
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and a weak base (e.g., saturated sodium bicarbonate solution). Caution: This quenching step is also exothermic.
Protocol 2: Reaction Calorimetry for Thermal Hazard Assessment
For scaling up reactions involving this compound, a reaction calorimetry study is strongly recommended to quantify the heat of reaction and determine safe operating parameters.
Objective: To determine the heat of reaction (ΔHrxn), adiabatic temperature rise (ΔTad), and maximum heat release rate for the reaction of this compound with a specific nucleophile.
Equipment:
-
Reaction calorimeter (e.g., Mettler-Toledo RC1, SYSTAG Calo 2310)
-
Appropriate reactor vessel and stirrer
-
Dosing pump for controlled reagent addition
General Procedure:
-
Calibrate the reaction calorimeter according to the manufacturer's instructions.
-
Charge the reactor with the solvent and the nucleophile.
-
Bring the reactor contents to the desired initial temperature.
-
Dose the this compound solution at a constant, slow rate.
-
Record the heat flow, reactor temperature, and jacket temperature throughout the addition and for a period after the addition is complete to ensure the reaction has gone to completion.
-
Calculate the heat of reaction and the adiabatic temperature rise from the collected data.
Data Presentation
Table 1: Hypothetical Reaction Calorimetry Data for this compound Reactions
| Nucleophile | Solvent | Concentration (mol/L) | Addition Time (min) | Heat of Reaction (ΔHrxn) (kJ/mol) | Adiabatic Temperature Rise (ΔTad) (°C) | Max Heat Flow (W/L) |
| Ethanol | Toluene | 1.0 | 60 | -150 | 55 | 150 |
| Isopropylamine | DCM | 0.8 | 90 | -180 | 70 | 120 |
| Water (Hydrolysis) | Acetonitrile | 1.2 | 45 | -220 | 95 | 250 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental values.
Visualizations
Logical Workflow for Managing Exothermic Reactions
This diagram outlines the decision-making process for safely managing potentially exothermic reactions with this compound.
Workflow for managing exothermic reactions.
Troubleshooting Decision Tree for Unexpected Exotherms
This diagram provides a logical path for troubleshooting when an unexpectedly strong exotherm is observed.
Decision tree for troubleshooting unexpected exotherms.
References
Alternative work-up procedures for quenching dimethylphosphinic chloride reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethylphosphinic chloride. The following sections offer alternative work-up procedures for quenching reactions and purifying the resulting products.
Troubleshooting Guide: Quenching this compound Reactions
This guide addresses common issues encountered during the quenching of reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Violent/Uncontrolled Quench | Rapid, exothermic hydrolysis of unreacted this compound. | 1. Pre-cool the reaction mixture to 0-5°C before quenching. 2. Use a "reverse quench" : Slowly add the reaction mixture to a well-stirred, cold quenching solution. Never add the quenching solution directly to the reaction mixture. 3. Ensure adequate heat dissipation by using an ice bath and a reaction vessel with a large surface area. |
| Incomplete Quench | Insufficient quenching agent or reaction time. This can lead to the persistence of reactive intermediates. | 1. Use a sufficient excess of the quenching agent (e.g., 2-3 equivalents relative to the initial amount of this compound). 2. Increase the stirring time after the addition of the quenching agent to ensure complete hydrolysis. 3. Monitor the quench completion using ³¹P NMR spectroscopy to confirm the disappearance of the this compound signal and any reactive phosphorus intermediates. |
| Product Hydrolysis | The desired product (e.g., a phosphinic amide) is sensitive to the pH of the aqueous quenching solution. | 1. Use a milder quenching agent such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) instead of strong bases. 2. Employ a buffered quench using a solution like aqueous sodium acetate (B1210297) to maintain a more neutral pH. 3. Consider a non-aqueous work-up if the product is extremely water-sensitive (see alternative protocols below). |
| Formation of Emulsions during Extraction | The presence of fine particulate matter or amphiphilic byproducts. | 1. Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which can help break up emulsions. 2. Filter the entire mixture through a pad of Celite® to remove particulate matter. 3. Add a small amount of a different organic solvent to alter the phase properties. |
| Low Product Yield after Work-up | Product is partially soluble in the aqueous layer, or decomposition has occurred. | 1. Perform multiple extractions with the organic solvent (e.g., 3-4 times) to maximize recovery. 2. If the product is water-soluble , consider alternative purification methods like recrystallization or chromatography with a suitable solvent system. 3. Ensure the work-up conditions are mild enough to prevent product degradation (e.g., avoid prolonged exposure to strong acids or bases). |
Frequently Asked Questions (FAQs)
Q1: What are the standard quenching agents for this compound reactions?
A1: The most common quenching agents are aqueous solutions. These include:
-
Saturated sodium bicarbonate (NaHCO₃) solution: Neutralizes the HCl byproduct and excess this compound.
-
Saturated ammonium chloride (NH₄Cl) solution: A milder acidic quench suitable for products sensitive to basic conditions.
-
Ice-cold water: Effective but can be highly exothermic and requires careful, slow addition.[1]
Q2: Are there any non-aqueous alternatives for quenching this compound?
A2: Yes, for highly moisture-sensitive products, a non-aqueous work-up can be employed. This typically involves the slow addition of an alcohol, such as isopropanol (B130326) or butanol, at a low temperature to convert the unreacted this compound into a less reactive phosphinate ester. This is then followed by a standard aqueous work-up.
Q3: How can I be certain that all the this compound has been quenched?
A3: The most reliable method is to take an aliquot of the quenched reaction mixture (after allowing it to stir for a sufficient time) and analyze it by ³¹P NMR spectroscopy. The complete disappearance of the signal corresponding to this compound indicates a successful quench.
Q4: My desired phosphinic amide is water-soluble. How should I approach the work-up and purification?
A4: For water-soluble products, standard liquid-liquid extraction may be inefficient. Consider the following:
-
Solvent choice: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane (B109758) and isopropanol.
-
Recrystallization: This is often the most effective method for purifying solid amides.[2] Solvents like acetonitrile, ethanol, or 1,4-dioxane (B91453) can be effective.[2]
-
Chromatography: If recrystallization is not feasible, column chromatography using a polar stationary phase (like silica (B1680970) gel) and an appropriate eluent system can be used.
Q5: What are the key safety precautions when working with this compound?
A5: this compound is corrosive and reacts vigorously with water, releasing HCl gas.[3] Always:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Have a suitable quenching agent readily available before starting the reaction.
Experimental Protocols
Protocol 1: Standard Aqueous Quench and Work-up
This protocol is suitable for the synthesis of phosphinic amides that are stable to mildly basic conditions and are not significantly water-soluble.
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0-5°C in an ice-water bath.
-
Quenching: Prepare a separate beaker containing a vigorously stirred, cold (0-5°C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). Slowly add the cooled reaction mixture dropwise to the bicarbonate solution. Monitor for any excessive gas evolution or temperature increase.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.[2]
Protocol 2: Mild Quench for Base-Sensitive Products
This protocol is recommended when the desired product is susceptible to hydrolysis or degradation under basic conditions.
-
Cooling: Cool the reaction mixture to 0-5°C.
-
Quenching: Slowly add the reaction mixture to a cold, stirred saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Washing: Proceed with the same extraction and washing steps as in Protocol 1.
-
Purification: Purify the crude product as required.
Visualizations
Caption: Standard aqueous work-up workflow for this compound reactions.
Caption: Troubleshooting decision tree for quenching issues.
References
Technical Support Center: Removal of Residual Dimethylphosphinic Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of residual dimethylphosphinic chloride from final products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
This compound, with the chemical formula (CH₃)₂P(O)Cl, is a reactive organophosphorus compound. Due to its reactivity, it is often used in various chemical syntheses. However, its residual presence in a final product can be problematic for several reasons:
-
Toxicity: As a reactive acid chloride, it can be corrosive and harmful.[1]
-
Product Instability: Its reactivity can lead to the degradation of the final product over time.
-
Interference with Downstream Applications: Residual this compound can interfere with subsequent biological assays or chemical transformations.
Q2: What are the primary methods for removing residual this compound?
The main strategies for removing residual this compound from a final product are:
-
Hydrolysis (Quenching): Intentionally reacting it with water or an aqueous basic solution to convert it into the more easily removable and less reactive dimethylphosphinic acid.
-
Aqueous Workup (Extraction): Utilizing liquid-liquid extraction to partition the hydrophilic dimethylphosphinic acid (the hydrolysis product) into an aqueous phase, separating it from the desired organic product.
-
Column Chromatography: Employing silica (B1680970) gel or other stationary phases to separate the polar dimethylphosphinic acid from the typically less polar final product.
Q3: How can I determine the level of residual this compound in my product?
Several analytical techniques can be used to quantify residual this compound and its hydrolysis product, dimethylphosphinic acid:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for detecting and quantifying phosphorus-containing compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used for the detection of both this compound and its hydrolysis product, often after a derivatization step.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed to separate and quantify the components of the reaction mixture.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification process.
Problem 1: Incomplete removal of the impurity after aqueous workup.
Possible Causes:
-
Insufficient Hydrolysis: The this compound may not have fully hydrolyzed to dimethylphosphinic acid before or during the extraction.
-
Inappropriate pH of the Aqueous Phase: The pH of the wash solution may not be optimal for extracting dimethylphosphinic acid.
-
Product is also water-soluble: Your desired product may have some solubility in the aqueous phase, leading to co-extraction.
-
Formation of an Emulsion: A stable emulsion between the organic and aqueous layers can trap the impurity.
Solutions:
-
Ensure Complete Hydrolysis: Before the extractive workup, stir the reaction mixture with water or a dilute aqueous base (like sodium bicarbonate) for a sufficient time (e.g., 30-60 minutes) to ensure all the this compound has reacted.
-
Adjust pH: Use a mildly basic aqueous solution (e.g., saturated sodium bicarbonate) for the extraction. This will deprotonate the dimethylphosphinic acid, forming a salt that is much more soluble in the aqueous layer.
-
Brine Wash: After the aqueous base wash, perform a wash with a saturated sodium chloride (brine) solution. This can help to "break" emulsions and reduce the amount of water dissolved in the organic layer.
-
Back-Extraction: If your product has some water solubility, you can re-extract the aqueous layer with a fresh portion of the organic solvent to recover any lost product.
Problem 2: The desired product is degrading during purification.
Possible Causes:
-
Acid Sensitivity: The product may be sensitive to the acidic conditions generated during the hydrolysis of this compound (which produces HCl).
-
Base Sensitivity: The product may be sensitive to the basic conditions used in an aqueous wash.
-
Silica Gel Acidity: Standard silica gel is acidic and can cause degradation of sensitive compounds during column chromatography.
Solutions:
-
Quenching with a Non-Nucleophilic Base: Include a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in the reaction mixture during the quenching step to neutralize the HCl as it is formed.
-
Use of a Buffered Wash: Instead of a strong base, use a buffered aqueous solution at a milder pH for the extractive workup.
-
Deactivated Silica Gel: For column chromatography, use silica gel that has been deactivated by pre-treating it with a base like triethylamine. This can be done by flushing the packed column with a solvent system containing 1-3% triethylamine before loading the sample.[2]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina (B75360) or a bonded silica phase.
Data Presentation
The following table summarizes the estimated efficiency of different removal techniques. The actual efficiency will depend on the specific properties of the final product and the precise experimental conditions.
| Removal Technique | Principle | Estimated Removal Efficiency (%) | Advantages | Disadvantages |
| Hydrolysis & Aqueous Workup | Conversion to hydrophilic acid and extraction into water. | 85-95% | Simple, scalable, and cost-effective. | May not be suitable for water-soluble or base-sensitive products. Can lead to emulsions. |
| Column Chromatography (Silica Gel) | Adsorption of the polar dimethylphosphinic acid onto silica gel. | 95-99% | High purity can be achieved. | Can be time-consuming and require large volumes of solvent. Product may degrade on acidic silica. |
| Preparative HPLC | High-resolution separation based on polarity. | >99% | Can achieve very high purity and is suitable for small-scale purification. | Expensive, requires specialized equipment, and has lower loading capacity. |
Experimental Protocols
Protocol 1: Hydrolysis and Extractive Workup
This protocol is a general procedure and may need optimization based on the specific reaction.
-
Quenching/Hydrolysis:
-
Once the primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution while stirring vigorously. Be cautious as CO₂ evolution may occur.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete hydrolysis of the this compound.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), add an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to extract the product.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 x volume of organic layer).
-
Water (1 x volume of organic layer).
-
Saturated aqueous NaCl (brine) solution (1 x volume of organic layer).
-
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Protocol 2: Column Chromatography on Deactivated Silica Gel
This method is suitable for products that are sensitive to acidic conditions.
-
Preparation of Deactivated Silica Gel:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane/Ethyl Acetate).
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% (v/v).
-
Stir the slurry for 15-20 minutes.
-
-
Column Packing:
-
Pack a chromatography column with the deactivated silica gel slurry.
-
Flush the column with 2-3 column volumes of the initial eluent (without triethylamine) to remove the excess base.
-
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Mandatory Visualizations
Caption: Workflow for removal of this compound by hydrolysis and extraction.
Caption: Workflow for removal of dimethylphosphinic acid via deactivated silica gel chromatography.
References
Validation & Comparative
A Comparative Analysis of Dimethylphosphinic Chloride Versus Other Phosphinylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the fields of medicinal chemistry and drug development, the introduction of a phosphinyl group onto a molecule can significantly modulate its biological activity, solubility, and pharmacokinetic properties. Phosphinylating agents are indispensable tools for this purpose, and among them, dimethylphosphinic chloride holds a prominent position. This guide provides a comprehensive comparative analysis of this compound against two other commonly employed phosphinylating agents: diphenylphosphinic chloride and di-tert-butylphosphinic chloride. The comparison focuses on their reactivity, substrate scope, and steric considerations, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate agent for their specific synthetic needs.
Physicochemical Properties of Phosphinylating Agents
A fundamental understanding of the physical and chemical properties of each phosphinylating agent is crucial for its handling, storage, and application in chemical synthesis. The following table summarizes the key properties of this compound, diphenylphosphinic chloride, and di-tert-butylphosphinic chloride.
| Property | This compound | Diphenylphosphinic Chloride | Di-tert-butylphosphinic Chloride |
| CAS Number | 1111-92-8 | 1499-21-4 | 13716-10-4 |
| Molecular Formula | C₂H₆ClOP | C₁₂H₁₀ClOP | C₈H₁₈ClP |
| Molecular Weight | 112.50 g/mol | 236.63 g/mol | 180.66 g/mol |
| Appearance | White crystalline solid | Colorless to light yellow liquid | Colorless liquid |
| Melting Point | 65-71 °C | 25 °C | N/A |
| Boiling Point | 204 °C | 222 °C at 16 mmHg | 48 °C at 3 mmHg |
| Density | N/A | 1.24 g/mL | 0.951 g/mL |
| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents like dichloromethane (B109758), THF. | Reacts with water and alcohols. Soluble in aprotic organic solvents. | Reacts with water and alcohols. Soluble in aprotic organic solvents. |
| Hazard | Corrosive, causes severe skin burns and eye damage. | Corrosive, causes severe skin burns and eye damage. | Corrosive, causes severe skin burns and eye damage. |
Comparative Reactivity and Selectivity
The reactivity of phosphinylating agents is a critical factor influencing reaction conditions and outcomes. Kinetic studies on the aminolysis and pyridinolysis of this compound and diphenylphosphinic chloride provide valuable insights into their reaction mechanisms and relative reactivities.
Kinetic studies on the pyridinolysis of this compound and diphenylphosphinic chloride in acetonitrile (B52724) have shown that both reactions proceed via a concerted mechanism. For the pyridinolysis of diphenylphosphinic chloride, a concerted mechanism with backside nucleophilic attack is proposed, based on a linear Brønsted plot with a βX value of 0.68. The aminolysis of diphenylphosphinic chloride with anilines also suggests a concerted mechanism with extensive bond formation in the transition state.
Generally, the reactivity of phosphinyl chlorides is influenced by both electronic and steric factors. Electron-withdrawing groups on the phosphorus atom increase its electrophilicity and enhance reactivity. Steric hindrance around the phosphorus center, on the other hand, can significantly decrease the reaction rate.
The following table provides a qualitative comparison of the reactivity and selectivity of the three agents.
| Feature | This compound | Diphenylphosphinic Chloride | Di-tert-butylphosphinic Chloride |
| Reactivity | High | Moderate to High | Low to Moderate |
| Steric Hindrance | Low | Moderate | High |
| Selectivity for Primary vs. Secondary Amines | Moderate | Good | High |
| Selectivity for Less Hindered Alcohols | Moderate | Good | High |
Substrate Scope and Reaction Yields: A Comparative Overview
The utility of a phosphinylating agent is ultimately determined by its ability to react with a broad range of substrates to afford the desired products in high yields. The following tables summarize representative examples of phosphinylation reactions with various amines and alcohols, providing a comparative view of the substrate scope and typical yields for each agent.
Phosphinylation of Amines
| Substrate | Phosphinylating Agent | Product | Yield (%) | Reference |
| Aniline | This compound | N-Phenyl-P,P-dimethylphosphinic amide | Good | |
| Aniline | Diphenylphosphinic Chloride | N-Phenyl-P,P-diphenylphosphinic amide | High | |
| Benzylamine | This compound | N-Benzyl-P,P-dimethylphosphinic amide | High | - |
| Benzylamine | Diphenylphosphinic Chloride | N-Benzyl-P,P-diphenylphosphinic amide | High | - |
| Di-iso-propylamine | This compound | N,N-Diisopropyl-P,P-dimethylphosphinic amide | Moderate | - |
| Di-iso-propylamine | Diphenylphosphinic Chloride | N,N-Diisopropyl-P,P-diphenylphosphinic amide | Low to Moderate | - |
| Di-tert-butylamine | Di-tert-butylphosphinic Chloride | N,N,P,P-Tetra-tert-butylphosphinic amide | Low |
Phosphinylation of Alcohols
| Substrate | Phosphinylating Agent | Product | Yield (%) | Reference |
| Methanol | This compound | Methyl dimethylphosphinate | High | - |
| Methanol | Diphenylphosphinic Chloride | Methyl diphenylphosphinate | High | - |
| Isopropanol | This compound | Isopropyl dimethylphosphinate | Moderate | - |
| Isopropanol | Diphenylphosphinic Chloride | Isopropyl diphenylphosphinate | Good | - |
| tert-Butanol | This compound | tert-Butyl dimethylphosphinate | Low | - |
| tert-Butanol | Diphenylphosphinic Chloride | tert-Butyl diphenylphosphinate | Very Low | - |
| tert-Butanol | Di-tert-butylphosphinic Chloride | tert-Butyl di-tert-butylphosphinate | Low | - |
Experimental Protocols
The following section provides detailed, generalized experimental protocols for the phosphinylation of an amine and an alcohol. These protocols can be adapted for use with this compound, diphenylphosphinic chloride, or di-tert-butylphosphinic chloride by considering the specific reactivity and steric properties of the chosen agent.
General Protocol for the Phosphinylation of an Amine
Materials:
-
Amine (1.0 eq)
-
Phosphinyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)
-
Triethylamine (TEA) or pyridine (B92270) (1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and the base (TEA or pyridine, 1.5 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the phosphinyl chloride (1.1 eq) in the same anhydrous solvent to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired phosphinic amide.
General Protocol for the Phosphinylation of an Alcohol
Materials:
-
Alcohol (1.0 eq)
-
Phosphinyl chloride (1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or 4-dimethylaminopyridine (B28879) (DMAP) (1.5 eq)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and the base (pyridine or DMAP, 1.5 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Add the phosphinyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-48 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with an appropriate organic solvent.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to obtain the pure phosphinate ester.
Visualizing the Process: Workflow and Reaction Mechanism
To provide a clearer understanding of the phosphinylation process, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a generalized reaction mechanism.
Caption: A typical experimental workflow for a phosphinylation reaction.
Caption: Generalized mechanism of nucleophilic substitution on a phosphinyl chloride.
Conclusion
The choice between this compound, diphenylphosphinic chloride, and di-tert-butylphosphinic chloride as a phosphinylating agent depends on a careful consideration of the substrate's steric and electronic properties, as well as the desired reactivity and selectivity. This compound, being the least sterically hindered, is generally the most reactive but may offer lower selectivity with multifunctional substrates. Diphenylphosphinic chloride provides a good balance of reactivity and steric bulk, often leading to higher selectivity. Di-tert-butylphosphinic chloride, with its significant steric hindrance, is the least reactive but can be highly selective for less hindered positions and primary over secondary nucleophiles. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in designing and executing successful phosphinylation reactions, ultimately contributing to the advancement of chemical synthesis and drug discovery.
Performance Benchmark: Dimethylphosphinic Chloride-Derived Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalysts Derived from Dimethylphosphinic Chloride with a Leading Alternative, Supported by Experimental Data.
The development of efficient and robust catalysts is paramount in modern organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors. This guide provides a comparative performance analysis of catalysts derived from this compound against a widely used alternative in palladium-catalyzed cross-coupling reactions. The focus is on the Suzuki-Miyaura coupling, a cornerstone of C-C bond formation.
Catalysts derived from this compound are typically employed as their secondary phosphine (B1218219) oxide (SPO) form, specifically dimethylphosphine (B1204785) oxide (DMPO). DMPO is an air-stable pre-ligand that, in the presence of a metal catalyst, is believed to exist in equilibrium with its tautomeric phosphinous acid form, which is the active, trivalent ligand. This guide benchmarks the potential performance of a DMPO-based catalyst system against a well-established, high-performance Buchwald ligand, XPhos, in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) and phenylboronic acid.
Quantitative Performance Comparison
The following table summarizes the performance of a palladium catalyst system using the Buchwald ligand XPhos for the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid. This serves as the current benchmark for a highly efficient catalyst in this transformation.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/Water | 60 | 6 | 94[2][3] |
| Pd(OAc)₂ / DMPO | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/Water | 60 | 6 | Data not available |
Note: The data for the XPhos-based catalyst is derived from published literature. While DMPO is used in similar applications, directly comparable, publicly available data for this specific reaction was not found.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of catalytic results. Below are the procedures for the synthesis of the dimethylphosphine oxide (DMPO) pre-ligand and a general protocol for the benchmark Suzuki-Miyaura cross-coupling reaction.
Synthesis of Dimethylphosphine Oxide (DMPO) from this compound
Dimethylphosphine oxide is prepared by the hydrolysis of this compound.[4]
Materials:
-
This compound
-
Deionized water
-
Appropriate glassware for handling corrosive materials
Procedure:
-
This compound is carefully added to water in a controlled manner.
-
The reaction proceeds via hydrolysis, yielding dimethylphosphine oxide and hydrochloric acid as a byproduct.[4]
-
The resulting dimethylphosphine oxide, a colorless liquid, can be purified by standard laboratory techniques.
General Protocol for Suzuki-Miyaura Cross-Coupling with a Buchwald Ligand (XPhos)
This protocol is adapted from literature procedures for the Suzuki-Miyaura coupling of aryl chlorides.[2][5]
Materials:
-
Palladium acetate (B1210297) (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (B84403) (K₃PO₄)
-
Dioxane
-
Water
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vessel with a stir bar
Procedure:
-
In an inert atmosphere, a reaction vessel is charged with Pd(OAc)₂ and XPhos.
-
Dioxane is added, and the mixture is stirred to form the catalyst complex.
-
4-Chlorotoluene, phenylboronic acid, and potassium phosphate are added to the vessel.
-
Water is added, and the vessel is sealed.
-
The reaction mixture is heated to the specified temperature (e.g., 60°C) and stirred for the designated time (e.g., 6 hours).[2][3]
-
Upon completion, the reaction is cooled to room temperature, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
Visualizations: Workflows and Mechanisms
To better understand the processes involved, the following diagrams illustrate the synthesis of the DMPO pre-ligand and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Synthesis of DMPO from this compound.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.
Concluding Remarks
The selection of a ligand is a critical factor in the success of palladium-catalyzed cross-coupling reactions. Buchwald ligands, such as XPhos, are well-documented to be highly effective, providing excellent yields for a broad range of substrates, including challenging aryl chlorides.[2]
Catalysts derived from this compound, in the form of dimethylphosphine oxide (DMPO), represent a potentially cost-effective and air-stable alternative. The use of secondary phosphine oxides as pre-ligands is an established strategy in catalysis. However, for a comprehensive and direct performance comparison, further publicly available, quantitative data on the catalytic activity of DMPO in standardized cross-coupling reactions is necessary. Researchers are encouraged to consider both the established high performance of ligands like XPhos and the practical advantages of SPOs like DMPO when developing new synthetic methodologies.
References
Dimethylphosphinic Chloride: A Comparative Guide to Cross-Reactivity with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Dimethylphosphinic chloride is a reactive chemical intermediate widely utilized in organic synthesis, particularly in the formation of phosphinate esters, amides, and other derivatives. A thorough understanding of its cross-reactivity with various functional groups is paramount for predicting reaction outcomes, optimizing conditions, and minimizing side-product formation. This guide provides a comparative analysis of the reactivity of this compound with amines, alcohols, thiols, and carboxylic acids, supported by available experimental data.
Relative Reactivity at a Glance
The reactivity of this compound towards common functional groups generally follows the order of nucleophilicity:
Amines > Thiols > Alcohols > Carboxylic Acids
This trend is dictated by the electron-donating ability and polarizability of the attacking nucleophile. Amines, being strong nucleophiles, exhibit the highest reactivity, while carboxylic acids are the least reactive under neutral conditions.
Quantitative Reactivity Comparison
The following table summarizes the available quantitative data for the reaction of this compound and related phosphinic chlorides with various functional groups. It is important to note that direct comparative kinetic studies under identical conditions are limited in the available literature. Data from closely related compounds and different reaction conditions are included to provide a broader perspective on reactivity.
| Functional Group | Nucleophile Example | Phosphinic Chloride | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Product Yield (%) |
| Amines | Aniline (B41778) | This compound | Acetonitrile (B52724) | 55.0 | See Table 2 | Not specified in kinetic studies |
| Pyridine (B92270) | This compound | Acetonitrile | -25.0 to -15.0 | See Table 3 | Not specified in kinetic studies | |
| Alcohols | Ethanol (B145695) | Diphenylphosphinic chloride | Pyridine | Room Temp. | Not available | ~90% (qualitative) |
| Thiols | Thiophenol | Diphenylphosphinic chloride | Benzene/Pyridine | Not specified | Not available | High (qualitative) |
| Carboxylic Acids | Benzoic Acid | Diphenylphosphinic chloride | Not specified | Not specified | Not available | Moderate (qualitative) |
In-Depth Look: Aminolysis
The reaction of this compound with amines (aminolysis) has been the most extensively studied. Kinetic data reveals a strong dependence on the basicity and structure of the amine.
| Aniline Substituent (X in XC₆H₄NH₂) | Second-Order Rate Constant (k₂) x 10³ (M⁻¹s⁻¹) at 55.0 °C |
| 4-MeO | 95.6 |
| 4-Me | 35.0 |
| 3-Me | 16.2 |
| H | 8.32 |
| 3-MeO | 4.81 |
| 4-Cl | 2.19 |
| 3-Cl | 1.05 |
Table 2: Second-Order Rate Constants for the Reaction of this compound with Substituted Anilines in Acetonitrile at 55.0 °C. This data demonstrates that electron-donating groups on the aniline increase the reaction rate, consistent with a nucleophilic substitution mechanism.
| Pyridine Substituent (X in X-C₅H₄N) | Temperature (°C) | Second-Order Rate Constant (k₂) x 10³ (M⁻¹s⁻¹) |
| 3-MeO | -20.0 | 1.30 |
| 4-Ac | -20.0 | 1.01 |
| 4-CN | -20.0 | 0.835 |
| 3-MeO | -15.0 | 2.26 |
| 4-Ac | -15.0 | 1.56 |
| 4-CN | -15.0 | 1.43 |
Table 3: Second-Order Rate Constants for the Reaction of this compound with Substituted Pyridines in Acetonitrile.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the reaction of a phosphinic chloride with an amine and an alcohol.
Protocol 1: Aminolysis of this compound with Aniline (Kinetic Study)
This protocol outlines a typical procedure for determining the reaction kinetics.
-
Materials: this compound, aniline (freshly distilled), acetonitrile (anhydrous), and a suitable quenching agent (e.g., a solution of a strong acid).
-
Preparation of Solutions: Prepare stock solutions of this compound and aniline in anhydrous acetonitrile of known concentrations.
-
Reaction Initiation: Equilibrate the solutions to the desired temperature (e.g., 55.0 °C) in a thermostated bath. Initiate the reaction by mixing the reactant solutions.
-
Monitoring the Reaction: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction.
-
Analysis: Analyze the concentration of the reactants or products at each time point using a suitable analytical technique, such as HPLC or GC, to determine the rate constant.
Protocol 2: Synthesis of Ethyl Diphenylphosphinate (Alcoholysis)
This protocol describes a general method for the synthesis of a phosphinate ester.
-
Materials: Diphenylphosphinic chloride, absolute ethanol, and a base (e.g., pyridine or triethylamine).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diphenylphosphinic chloride in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Addition of Alcohol and Base: Slowly add a solution of ethanol and pyridine in the same solvent to the stirred solution of diphenylphosphinic chloride at room temperature.
-
Reaction and Workup: Stir the reaction mixture for several hours. Monitor the reaction progress by TLC. After completion, filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the desired phosphinate ester.
Visualizing Reaction Pathways and Logic
The following diagrams illustrate the experimental workflow for evaluating cross-reactivity and the logical relationship of functional group reactivity.
Caption: Experimental workflow for assessing cross-reactivity.
Caption: Hierarchy of functional group reactivity.
Conclusion
The cross-reactivity of this compound is a critical consideration in synthetic chemistry. Amines are the most reactive nucleophiles towards it, followed by thiols, alcohols, and carboxylic acids. The provided data and protocols offer a foundational understanding for researchers to design and execute reactions involving this versatile reagent with greater control and efficiency. Further quantitative studies, particularly for reactions with alcohols, thiols, and carboxylic acids under standardized conditions, would be invaluable for building a more comprehensive and directly comparative reactivity scale.
Navigating Synthetic Phosphorylation: A Comparative Guide to Dimethylphosphinic Chloride and its Alternatives
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of a phosphorylating agent is critical to ensure reproducible and robust outcomes. This guide provides an objective comparison of synthetic protocols utilizing dimethylphosphinic chloride, weighing its performance against common alternatives such as diphenylphosphinic chloride and phosphoryl chloride. The information presented is supported by available experimental data to facilitate informed decisions in the design and execution of phosphorylation and coupling reactions.
This compound serves as a reactive reagent for the introduction of a dimethylphosphinyl group onto nucleophiles, primarily alcohols and amines. Its utility is notable in the synthesis of phosphinates and phosphinic amides, which are valuable intermediates in drug discovery and materials science. However, questions regarding the reproducibility and robustness of protocols employing this reagent necessitate a careful evaluation against other established methods.
Performance Comparison of Phosphorylating Agents
To provide a clear comparison, the following tables summarize the performance of this compound and its alternatives in key synthetic transformations. The data, compiled from various sources, highlights typical yields and reaction conditions. It is important to note that direct comparisons can be challenging due to variations in substrates and specific experimental setups.
Table 1: Phosphorylation of Alcohols
| Reagent | Substrate | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Primary Alcohol | Dichloromethane (B109758) | Triethylamine | 0 - RT | 2 - 12 | 70-90 | [Hypothetical Data] |
| This compound | Secondary Alcohol | Dichloromethane | Triethylamine | RT | 12 - 24 | 50-70 | [Hypothetical Data] |
| Diphenylphosphinic chloride | Primary Alcohol | Toluene | Triethylamine | RT | 2 - 6 | 85-95 | [1] |
| Diphenylphosphinic chloride | Secondary Alcohol | Toluene | Triethylamine | RT - 50 | 8 - 16 | 70-85 | [1] |
| Phosphoryl chloride | Primary Alcohol | Pyridine | Pyridine | 0 - RT | 1 - 4 | 80-95 | [2][3] |
| Phosphoryl chloride | Secondary Alcohol | Pyridine | Pyridine | RT | 6 - 12 | 60-80 | [2][3] |
Table 2: Phosphorylation of Amines (Amide Formation)
| Reagent | Substrate | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Primary Amine | Acetonitrile | - | 55 | - | Kinetic Study | |
| Diphenylphosphinic chloride | Substituted Anilines | Acetonitrile | - | 55 | - | Kinetic Study | [4] |
| Phosphoryl chloride | Primary Amine | Dichloromethane | Triethylamine | 0 - RT | 2 - 5 | 85-95 | [3] |
Note on Data: The yields presented are indicative and can vary significantly based on the specific substrate and reaction conditions. The data for this compound is presented as a hypothetical range due to the limited availability of direct, quantitative comparisons in the reviewed literature. Kinetic studies indicate its reactivity towards amines.
Discussion of Reproducibility and Robustness
This compound: Protocols using this compound can be sensitive to moisture and require strictly anhydrous conditions to ensure reproducibility[5]. The reagent's reactivity, while advantageous for driving reactions to completion, can also lead to the formation of side products if not carefully controlled. The robustness of these protocols may be challenged by sterically hindered substrates, where longer reaction times or higher temperatures might be necessary, potentially impacting the yield and purity of the desired product.
Diphenylphosphinic Chloride: This reagent is often considered a more stable and less reactive alternative to this compound[1]. This can translate to higher selectivity and cleaner reactions, particularly with complex molecules. The robustness of diphenylphosphinic chloride protocols is generally considered good, with predictable outcomes across a range of substrates.
Phosphoryl Chloride: As a highly reactive and cost-effective reagent, phosphoryl chloride is widely used for phosphorylation[2][3]. However, its high reactivity can be a double-edged sword. While it can efficiently phosphorylate a wide range of nucleophiles, it often leads to the formation of multiple phosphorylated species and requires careful control of stoichiometry and reaction conditions to achieve selectivity. The release of three equivalents of hydrochloric acid per mole of reagent necessitates the use of a base, which can complicate work-up procedures. The robustness of phosphoryl chloride protocols is highly dependent on the specific substrate and the ability to precisely control the reaction environment.
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible results. Below are representative protocols for phosphorylation using the discussed reagents.
Protocol 1: General Procedure for the Phosphorylation of a Primary Alcohol using this compound
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the primary alcohol (1.0 eq) and anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.
-
Reagent Addition: Triethylamine (1.2 eq) is added dropwise to the stirred solution. A solution of this compound (1.1 eq) in anhydrous dichloromethane is then added dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Phosphorylation of a Primary Amine using Diphenylphosphinic Chloride
-
Reaction Setup: A flame-dried round-bottom flask is charged with the primary amine (1.0 eq) and anhydrous acetonitrile.
-
Reagent Addition: Diphenylphosphinic chloride (1.05 eq) is added to the solution at room temperature under a nitrogen atmosphere.
-
Reaction Conditions: The reaction mixture is stirred at 55 °C and monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, the solvent is removed in vacuo. The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with a mild aqueous acid (e.g., 1 M HCl) and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by crystallization or column chromatography.
Visualizing the Synthetic Workflow
To better understand the logical flow of a typical phosphorylation experiment, the following workflow diagram is provided.
Logical Relationships in Reagent Selection
The choice of phosphorylating agent is often dictated by a balance of reactivity, selectivity, and substrate compatibility. The following diagram illustrates the decision-making process.
References
- 1. New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
Illuminating Molecular Architectures: A Comparative Guide to Structures Confirmed with Dimethylphosphinic Chloride
For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. Dimethylphosphinic chloride serves as a valuable reagent in the synthesis of a variety of organophosphorus compounds. This guide provides a comparative analysis of the spectroscopic and crystallographic data for structures synthesized using this compound and presents alternative synthetic methodologies, supported by detailed experimental data.
This guide will delve into the characterization of a representative phosphinate ester, dimethyl methylphosphonate (B1257008) (DMMP), and explore alternative reagents and synthetic pathways, offering a comprehensive overview for researchers engaged in the synthesis and analysis of organophosphorus compounds.
Spectroscopic and Crystallographic Confirmation of a Phosphinate Ester: Dimethyl Methylphosphonate (DMMP)
Spectroscopic Data
The structural confirmation of DMMP relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 1: Spectroscopic Data for Dimethyl Methylphosphonate (DMMP) [1][2][3][4][5]
| Spectroscopic Technique | Key Data |
| ¹H NMR | Chemical shifts for the P-CH₃ and O-CH₃ protons. |
| ¹³C NMR | Chemical shifts for the P-CH₃ and O-CH₃ carbons. |
| ³¹P NMR | A characteristic chemical shift confirming the phosphorus environment. |
| IR Spectroscopy | Strong absorption band for the P=O stretching vibration. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of DMMP. |
Note: Specific chemical shift values and coupling constants can be found in the cited literature and spectral databases.
Crystallographic Data
Obtaining a crystal structure of a low-melting-point liquid like DMMP can be challenging. While the search did not yield a specific crystallographic report for DMMP synthesized from this compound, X-ray crystallography remains the gold standard for unambiguous three-dimensional structure determination of crystalline derivatives.[6] For solid derivatives of dimethylphosphinic acid, this technique would provide precise bond lengths, bond angles, and the overall molecular conformation in the solid state.
Experimental Protocols
A generalized experimental protocol for the synthesis of a phosphinate ester from this compound would involve the following steps:
Caption: Generalized workflow for the synthesis of phosphinate esters.
Comparative Analysis of Alternative Reagents and Methods
While this compound is a useful reagent, several alternatives exist for the synthesis of phosphinates and related compounds. These methods offer different advantages in terms of substrate scope, reaction conditions, and functional group tolerance.
Table 2: Comparison of Synthetic Methods for Phosphinates and Phosphinic Amides
| Method | Reagents | Advantages | Disadvantages |
| Using Phosphinic Chlorides | This compound or Diphenylphosphinic chloride + Nucleophile (Alcohol, Amine) | Generally high-yielding and straightforward. | Generates HCl which requires neutralization. Phosphinic chlorides can be moisture-sensitive.[7][8] |
| Atherton-Todd Reaction | Dialkyl phosphite, Carbon tetrachloride, Amine | One-pot synthesis of phosphoramidates from readily available starting materials.[9][10][11][12][13] | Use of toxic carbon tetrachloride. The mechanism has been a subject of debate.[9][11][12][13] |
| DCC Coupling | Phosphinic acid, Alcohol/Amine, Dicyclohexylcarbodiimide (DCC) | Mild reaction conditions. Useful for sensitive substrates.[14][15][16][17][18] | Formation of dicyclohexylurea (DCU) byproduct which can be difficult to remove. DCC is a known allergen.[16][18] |
Diphenylphosphinic Chloride: An Aryl Alternative
Diphenylphosphinic chloride is a widely used alternative to its dimethyl counterpart. It is a solid at room temperature, which can be an advantage for handling.[19][20] The presence of the phenyl groups can influence the reactivity and the properties of the final products, such as their crystallinity and electronic characteristics.[7][8][21]
The Atherton-Todd Reaction: A Chloride-Free Approach
The Atherton-Todd reaction provides a method to form P-N bonds without the use of a phosphinic chloride.[9][10][11][13] This reaction typically involves a dialkyl phosphite, an amine, and a base in carbon tetrachloride.
Caption: Simplified representation of the Atherton-Todd reaction.
Dicyclohexylcarbodiimide (DCC) as a Coupling Agent
DCC is a powerful dehydrating agent that can be used to couple phosphinic acids directly with alcohols or amines to form the corresponding esters or amides.[14][15][16][17][18] This method avoids the need for a phosphinic chloride and often proceeds under mild conditions.
Caption: The role of DCC in activating a phosphinic acid for esterification.
Conclusion
This compound is a foundational reagent for the synthesis of various organophosphorus compounds. The structural elucidation of its reaction products is unequivocally achieved through a combination of spectroscopic methods, with X-ray crystallography providing the definitive confirmation for crystalline materials. For researchers seeking alternative synthetic strategies, reagents like diphenylphosphinic chloride and methodologies such as the Atherton-Todd reaction and DCC coupling offer viable and often advantageous routes to the desired phosphinate and phosphinamide structures. The choice of method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired reaction conditions. A thorough understanding of these comparative aspects is crucial for the efficient and successful development of new molecules in the pharmaceutical and materials science fields.
References
- 1. escholarship.org [escholarship.org]
- 2. Dimethyl methylphosphonate [webbook.nist.gov]
- 3. Dimethyl methylphosphonate | C3H9O3P | CID 12958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl methylphosphonate [webbook.nist.gov]
- 5. Dimethyl methylphosphonate [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. guidechem.com [guidechem.com]
- 9. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]
- 10. Atherton-Todd reaction: mechanism, scope and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Study on the Atherton–Todd reaction mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Diphenylphosphinic chloride | Chlorodiphenylphosphine oxide | C12H10OClP - Ereztech [ereztech.com]
- 20. strem.com [strem.com]
- 21. Diphenylphosphinic chloride | C12H10ClOP | CID 73910 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Dimethylphosphinic Chloride and Its Analogs: Cost, Availability, and Performance
For researchers and professionals in drug development and chemical synthesis, the choice of reagent is a critical decision influenced by cost, availability, and performance. This guide provides an objective comparison of dimethylphosphinic chloride with its common analogs, diethylphosphinic chloride and diphenylphosphinic chloride, supported by available data and experimental protocols to inform your selection process.
Cost and Availability Overview
The accessibility and cost of phosphinic chlorides can vary significantly based on the alkyl or aryl substituents on the phosphorus atom. This compound is notably more expensive and less readily available in large quantities compared to its diethyl and diphenyl analogs. Several major suppliers list it with longer lead times or have discontinued (B1498344) it altogether.[1][2] In contrast, diphenylphosphinic chloride is widely available from numerous suppliers in various quantities, often at a lower price point for small-scale research purposes.[3][4] Diethylphosphinic chloride also demonstrates broader availability and more moderate pricing than the dimethyl variant.[5]
Below is a summary of representative pricing and availability for these compounds. Note that prices are subject to change and vary by supplier and purity.
| Compound | Structure | CAS Number | Representative Pricing (USD) | Availability |
| This compound | (CH₃)₂P(O)Cl | 1111-92-8 | Limited; 3-4 week lead times are common[1]; Discontinued by some suppliers[2] | |
| Diethylphosphinic Chloride | (CH₃CH₂)₂P(O)Cl | 1112-37-4 | $50.00 - $110.00 / 250 mg[5] | Generally in stock with multiple suppliers[5] |
| Diphenylphosphinic Chloride | (C₆H₅)₂P(O)Cl | 1499-21-4 | Widely available from numerous suppliers in various quantities[3][4][6] |
Performance and Applications
The choice between these reagents often depends on the specific synthetic application, as their reactivity and steric hindrance differ.
-
This compound : This reagent is used in the protection of amino acids during peptide synthesis and to study the reactivity of organophosphate-based nerve gases like sarin.[7][8] Its smaller steric profile can be advantageous in certain reactions, but its higher cost and limited availability make it a less common choice.
-
Diethylphosphinic Chloride : As an organophosphorus compound, it serves as a catalyst in organic reactions such as acylation, alkylation, and phosphorylation.[9] It is also used as an intermediate for synthesizing pesticides, herbicides, and pharmaceuticals.[9]
-
Diphenylphosphinic Chloride (DppCl) : This is a widely used reagent, particularly as a peptide coupling agent.[6] The diphenylphosphinyl (Dpp) group is also used as a protecting group for amines. Its utility in synthesizing chiral phosphine (B1218219) ligands for asymmetric synthesis is also well-documented.[6] The phenyl groups provide different electronic effects and steric bulk compared to the alkyl groups of the other analogs.
The following diagram illustrates the structural differences and primary application areas for these compounds.
Caption: Structural analogs and primary applications of phosphinic chlorides.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the synthesis and application of phosphinic chlorides.
Protocol 1: General Synthesis of Phosphinic Chlorides
This process describes the synthesis of phosphinic chlorides by reacting a secondary phosphine with sulfuryl chloride.[10]
Materials:
-
Secondary phosphine (e.g., dimethylphosphine)
-
Sulfuryl chloride (SO₂Cl₂)
-
Hexane (B92381) or other suitable aprotic solvent
-
500 ml multi-neck flask with stirrer, reflux condenser, and thermometer
Procedure:
-
A solution of 295 g (2.2 mol) of sulfuryl chloride in 100 ml of hexane is introduced into the reaction flask.
-
The solution is cooled to 0°C.
-
Dimethylphosphine (62 g, 1 mol) is added at a rate that maintains the internal temperature below 10°C. This addition typically takes around 90 minutes.
-
The resulting yellow reaction mixture is heated to its boiling temperature (approximately 70°C).
-
To initiate the post-reaction, the mixture is heated to 60°C and stirred until gas evolution ceases.
-
All low-boiling components are removed under vacuum at room temperature.
-
The solid residue, crude this compound, is then purified by recrystallization from boiling hexane. The yield for this process is reported to be approximately 86%.[10]
Protocol 2: Application of Diphenylphosphinic Chloride in Peptide Coupling
This protocol details the use of diphenylphosphinic chloride (DppCl) for the synthesis of N-benzyloxycarbonyl-valyl-alanine phenyl ester.
Materials:
-
N-Benzyloxycarbonylvaline (Z-Val)
-
Diphenylphosphinic chloride (DppCl)
-
Alanine (B10760859) phenyl ester tosylate
-
N-methylmorpholine (NMM)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve N-benzyloxycarbonylvaline (30.15 g, 0.12 mol) in 200 mL of dichloromethane and cool the solution to 0°C.
-
Add N-methylmorpholine (13.2 mL, 0.12 mol) and a solution of DppCl (28.38 g, 0.12 mol) in 200 mL of dichloromethane in quick succession.
-
Allow the activation to proceed for 15 minutes at 0°C.
-
Add a pre-cooled solution of alanine phenyl ester tosylate (33.74 g, 0.1 mol) in 80 mL of dry, distilled DMF.
-
Immediately following, add NMM (11 mL, 0.1 mol) and stir the mixture for 30 minutes.
-
Remove the reaction solvent under reduced pressure, which leaves a pale yellow oil.
-
Partition the oil between ethyl acetate (B1210297) and water. The organic phase is then washed sequentially with saturated NaHCO₃, 5% citric acid, water, saturated NaHCO₃ again, and finally brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Evaporation of the solvent affords the final peptide product.
Conclusion
The selection of a phosphinic chloride reagent is a trade-off between cost, availability, and specific application requirements.
-
This compound is a specialty reagent with high cost and limited availability, making it suitable primarily for small-scale studies where its specific reactivity is essential.
-
Diethylphosphinic chloride offers a balance of moderate cost and good availability, serving as a versatile intermediate and catalyst in various industrial and pharmaceutical syntheses.
-
Diphenylphosphinic chloride stands out as the most cost-effective and readily available analog for many common laboratory applications, particularly in peptide synthesis and as a protecting group. Its well-established protocols and broad supplier base make it a reliable choice for both academic research and larger-scale drug development processes.
References
- 1. biosynth.com [biosynth.com]
- 2. ジメチルホスフィン酸クロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. strem.com [strem.com]
- 4. Diphenylphosphinic Chloride | 1499-21-4 [chemicalbook.com]
- 5. Diethylphosphinic chloride | CAS 1112-37-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. thomassci.com [thomassci.com]
- 7. This compound, 97+% 0.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 8. This compound, 97 %, Each | UtechProducts INC [shop.utechproducts.com]
- 9. China DIETHYLPHOSPHINIC CHLORIDE Manufacturers Suppliers Factory - HONGJIA [hongjiachem.cn]
- 10. US4781867A - Process for making phosphinic or phosphonic acid chlorides - Google Patents [patents.google.com]
A Comparative Guide to the Toxicity and Environmental Impact of Phosphine-Based Reagents
For researchers and professionals in drug development, the selection of reagents extends beyond reaction efficiency to encompass safety and environmental stewardship. Phosphine-based reagents, indispensable as ligands in catalysis and as reactants in organic synthesis, present a varied profile in terms of their toxicity and ecological footprint. This guide offers an objective comparison of common phosphine (B1218219) reagents, their oxidation byproducts, and greener alternatives, supported by available toxicological and environmental data.
Comparative Toxicity and Environmental Data
The following tables summarize key quantitative data for phosphine gas, common trialkyl and triarylphosphine reagents, and their primary oxidation products. A lower LD50 or LC50 value indicates higher acute toxicity.
Table 1: Comparative Acute Toxicity of Phosphine-Based Compounds
| Compound | Chemical Formula | Type | Oral LD50 (rat) | Dermal LD50 (rat) | Inhalation LC50 (rat) | Key Acute Effects |
| Phosphine Gas | PH₃ | Pnictogen Hydride | N/A | N/A | ~15 mg/m³ (4-hr)[1] | Severe respiratory distress, cardiovascular collapse, mitochondrial poisoning.[2][3][4] |
| Triphenylphosphine (B44618) (TPP) | P(C₆H₅)₃ | Triarylphosphine | ~700 mg/kg[5][6][7] | >2500 mg/kg[5] | 12,500 mg/m³ (4-hr)[5] | Respiratory irritation, potential for neurotoxicity.[5] |
| Tributylphosphine (TBP) | P(C₄H₉)₃ | Trialkylphosphine | 750 mg/kg[8][9] | 2000 mg/kg (rabbit)[9] | No data available | Causes severe burns, respiratory irritation.[10][11] |
| Triphenylphosphine Oxide (TPPO) | O=P(C₆H₅)₃ | Phosphine Oxide | 1,380 mg/kg (mouse)[12] | No data available | No data available | Harmful if swallowed, causes skin and eye irritation.[12][13] |
Table 2: Comparative Environmental Impact of Phosphine-Based Compounds
| Compound | Aquatic Toxicity | Persistence & Biodegradability | Bioaccumulation Potential (Log Kₒw) | Environmental Summary |
| Phosphine Gas | Highly toxic to aquatic organisms.[14] | Degrades in the atmosphere within about a day.[14] | N/A | Rapidly breaks down in the environment, but is highly toxic upon release. |
| Triphenylphosphine (TPP) | Very toxic to aquatic life.[6][7] | Not readily biodegradable; potentially persistent.[15][16] | 5.02 - 5.69 (High)[15] | Poses a significant risk to aquatic ecosystems due to its toxicity, persistence, and high potential for bioaccumulation.[15] |
| Tributylphosphine (TBP) | Toxic to aquatic organisms.[10] | May persist in the environment; insoluble in water.[10] | No specific data found | Poses a risk to aquatic environments. Spontaneously flammable in air.[17] |
| Triphenylphosphine Oxide (TPPO) | Harmful to aquatic life with long-lasting effects.[12][13] | Not readily biodegradable.[16] | 2.83 (Moderate)[16] | More water-soluble than TPP but still poses a long-term risk to aquatic environments due to its persistence.[16][18] |
Experimental Protocols
The toxicity and environmental impact data presented are typically generated using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Adherence to these guidelines ensures that data is reliable and comparable across different laboratories and jurisdictions.[19][20]
Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD Guidelines 423 & 425)
This test is designed to determine the median lethal dose (LD50) of a substance when administered orally.[1][21] The Acute Toxic Class (ATC) method (TG 423) or the Up-and-Down Procedure (UDP) (TG 425) are modern alternatives that significantly reduce the number of animals required compared to traditional methods.[22][23]
-
Objective: To determine the acute oral toxicity of a chemical.
-
Test Principle: A stepwise procedure where a small group of animals (typically 3 female rats per step) is dosed at a defined level.[23] The outcome (survival or death) determines the dosage for the next group. The starting dose is selected based on available information about the substance.[23]
-
Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically females as they are often slightly more sensitive.
-
Procedure:
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.
-
Fasting: Animals are fasted (food, but not water, is withheld) for 3-4 hours before dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The vehicle (e.g., corn oil, water) should be inert.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiratory patterns), and body weight changes. Intensive observation occurs for the first 24 hours, with periodic observations for a total of 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study to identify any treatment-related abnormalities.
-
-
Data Analysis: The LD50 is estimated based on the statistical analysis of the dose-response data from the stepwise procedure.
Protocol 2: Ecotoxicity Assessment - Aquatic Toxicity (Adapted from OECD Guideline 203)
This test evaluates the acute toxicity of a substance to fish.
-
Objective: To determine the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a short exposure period (typically 96 hours).
-
Test Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Mortality is recorded at specified intervals.
-
Test Organism: Standard freshwater species like Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Procedure:
-
Test Solutions: A series of aqueous solutions of the test substance at different concentrations are prepared, along with a control group (no test substance). For poorly soluble substances like many phosphines, a solvent carrier may be used, with an additional solvent control group.
-
Exposure: Fish are introduced to the test solutions and observed for at least 96 hours.
-
Observations: Mortality is the primary endpoint. Observations are typically made at 24, 48, 72, and 96 hours. Any abnormal behavior (e.g., loss of equilibrium, respiratory changes) is also recorded.
-
Water Quality: Parameters such as temperature, pH, and dissolved oxygen are monitored throughout the test to ensure they remain within acceptable limits.
-
-
Data Analysis: The LC50 and its 95% confidence limits are calculated at the end of the observation period using appropriate statistical methods (e.g., probit analysis).
Visualizing Toxicity Pathways and Workflows
Mechanism of Phosphine-Induced Cellular Toxicity
Phosphine gas (PH₃) exerts its high toxicity primarily by disrupting cellular respiration within the mitochondria.[4] This leads to a cascade of events culminating in cell death, particularly affecting high-energy-demand organs like the heart, lungs, and liver.[2][3]
Caption: Cellular toxicity pathway of phosphine (PH₃).
Generalized Workflow for Acute Oral Toxicity Testing
The process for determining the acute toxicity of a chemical follows a structured, multi-day workflow as prescribed by OECD guidelines to ensure animal welfare and data reliability.[22][23]
Caption: Generalized workflow for an acute oral toxicity study.
Environmental Fate of Triarylphosphines
In the environment, triarylphosphines like triphenylphosphine (TPP) are susceptible to oxidation, forming more stable phosphine oxides. This transformation alters their environmental properties, though both forms can be persistent.
Caption: Environmental transformation and fate of TPP.
Discussion and Alternatives
The data clearly indicate that common phosphine-based reagents, particularly triarylphosphines like TPP, are hazardous to aquatic ecosystems and are not readily biodegradable.[15] Their primary oxidation products, such as TPPO, while often less acutely toxic, are also persistent and harmful.[12][16] Trialkylphosphines like TBP are pyrophoric and corrosive, presenting significant handling risks.[11][17]
For researchers aiming to reduce the environmental and health impacts of their work, several "green chemistry" alternatives are emerging:
-
Nitrogen-Based Ligands and N-Heterocyclic Carbenes (NHCs): These have gained attention as effective alternatives to phosphines in many cross-coupling reactions.[24] They often have lower intrinsic toxicity and can be designed for use in more environmentally benign solvents.
-
Aqueous Media Catalysis: The development of water-soluble phosphine ligands (e.g., sulfonated phosphines) allows reactions to be performed in water instead of volatile organic solvents, significantly reducing the environmental impact.[24][25]
-
Renewable Feedstocks: Recent research focuses on synthesizing phosphine ligands from renewable biomass sources, moving away from fossil fuel-derived starting materials and improving the overall sustainability of the process.[26]
While comprehensive toxicity data for many newer, more complex phosphine ligands and their alternatives are not always publicly available, a precautionary approach suggests prioritizing reagents that are effective in greener solvent systems, are derived from renewable sources, and have lower known hazards.
References
- 1. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 2. gov.uk [gov.uk]
- 3. Phosphine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. Phosphine toxicity: a story of disrupted mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. cpachem.com [cpachem.com]
- 8. Tributylphosphine - Wikipedia [en.wikipedia.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. Tributylphosphine | C12H27P | CID 13831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 14. Mechanisms of Phosphine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ospar.org [ospar.org]
- 16. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 17. TRIBUTYLPHOSPHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. Extent of sonochemical degradation and change of toxicity of a pharmaceutical precursor (triphenylphosphine oxide) in water as a function of treatment conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 20. oecd.org [oecd.org]
- 21. Median lethal dose - Wikipedia [en.wikipedia.org]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. books.rsc.org [books.rsc.org]
- 25. Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry [gcande.digitellinc.com]
- 26. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01375H [pubs.rsc.org]
Head-to-head comparison of reaction kinetics between phosphinic chlorides.
For Researchers, Scientists, and Drug Development Professionals
The reactivity of phosphinic chlorides is a critical parameter in various synthetic and developmental processes within the chemical and pharmaceutical industries. Understanding the kinetics of their reactions is paramount for optimizing reaction conditions, predicting product formation, and designing novel molecules. This guide provides a comprehensive, data-driven comparison of the reaction kinetics of various phosphinic chlorides, supported by detailed experimental protocols and visual representations of reaction mechanisms.
Comparative Kinetic Data
The following tables summarize the second-order rate constants for the reactions of different phosphinic chlorides with various nucleophiles under specified conditions. This data allows for a direct comparison of their reactivity.
Table 1: Aminolysis of Various Phosphinic Chlorides with Substituted Anilines in Acetonitrile (B52724)
| Phosphinic Chloride | Aniline Substituent (X) | Temperature (°C) | kH (x 10⁻² M⁻¹s⁻¹) | Reference |
| Diphenyl phosphinic chloride | 4-MeO | 55.0 | - | [1] |
| Diphenyl phosphinic chloride | 4-Me | 55.0 | - | [1] |
| Diphenyl phosphinic chloride | H | 55.0 | - | [1] |
| Diethyl phosphinic chloride | 4-MeO | 50.0 | 44.4 ± 0.2 | [2] |
| Diethyl phosphinic chloride | 4-Me | 50.0 | 29.8 ± 0.9 | [2] |
| Diethyl phosphinic chloride | 3-Me | 50.0 | 23.0 ± 0.6 | [2] |
| Diethyl phosphinic chloride | H | 50.0 | 16.2 ± 0.6 | [2] |
| Diethyl phosphinic chloride | 3-MeO | 50.0 | 11.8 ± 0.3 | [2] |
| Diethyl phosphinic chloride | 4-Cl | 50.0 | 6.89 ± 0.04 | [2] |
| Diethyl phosphinic chloride | 3-Cl | 50.0 | 4.24 ± 0.06 | [2] |
| Dicyclohexyl phosphinic chloride | Substituted Anilines | 60.0 | Slow reaction rates | [3] |
| Bis(N,N-dimethylamino) phosphinic chloride | Substituted Anilines | 65.0 | Slow reaction rates | [3] |
Table 2: Pyridinolysis of Diphenyl Phosphinic and Thiophosphinic Chlorides in Acetonitrile
| Compound | Pyridine (B92270) Substituent (X) | Temperature (°C) | Second-Order Rate Constant (k) | Reference |
| Diphenyl phosphinic chloride | Substituted Pyridines | 35.0 | - | [4][5] |
| Diphenyl thiophosphinic chloride | Substituted Pyridines | 55.0 | - | [4][5] |
| Methyl phenyl phosphinic chloride | Substituted Pyridines | -20.0 | - | [3] |
| Bis(N,N-diethylamino) phosphinic chloride | Substituted Pyridines | 55.0 | - | [5] |
Factors Influencing Reaction Kinetics
The reactivity of phosphinic chlorides is governed by a combination of electronic and steric effects of the substituents on the phosphorus atom.
-
Electronic Effects : Electron-donating groups on the phosphorus atom generally decrease the electrophilicity of the phosphorus center, slowing down the nucleophilic attack. Conversely, electron-withdrawing groups enhance reactivity. For instance, the ferrocenyl group is a stronger electron donor than a methyl group, which influences the electronic properties of the phosphine.[6]
-
Steric Effects : Bulky substituents around the phosphorus atom hinder the approach of the nucleophile, leading to slower reaction rates.[7][8] For example, the anilinolysis of dicyclohexyl phosphinic chloride is noted to be slow, which can be attributed to the steric bulk of the cyclohexyl groups.[3]
Reaction Mechanisms
The nucleophilic substitution at the phosphorus center of phosphinic chlorides can proceed through different mechanisms, primarily a concerted S_N2(P) process or a stepwise mechanism. The operative mechanism can be influenced by the nature of the phosphinic chloride, the nucleophile, and the solvent.[2]
Concerted S_N2(P) Mechanism
In a concerted mechanism, the nucleophile attacks the phosphorus center at the same time as the chloride leaving group departs. This is often characterized by a backside attack. The pyridinolysis of diphenyl phosphinic chloride is proposed to proceed via a concerted mechanism with backside nucleophilic attack.[4][5]
Caption: Concerted S_N2(P) reaction mechanism.
Stepwise Mechanism
A stepwise mechanism involves the formation of a pentacoordinate intermediate. This pathway can allow for either inversion or retention of configuration at the phosphorus center. The pyridinolysis of diphenyl thiophosphinic chloride shows a change in mechanism from a concerted process for less basic pyridines to a stepwise process for more basic pyridines.[4][5] The reaction of P-stereogenic phosphoryl chloride with alkynyl metallic reagents can also proceed through different mechanisms, including one involving a Berry pseudorotation of a pentacoordinated intermediate, leading to retention of configuration.[9]
Caption: Stepwise nucleophilic substitution mechanism.
Experimental Protocols
The kinetic studies cited in this guide generally follow a pseudo-first-order condition by using a large excess of the nucleophile over the phosphinic chloride. The progress of the reaction is typically monitored spectrophotometrically by following the appearance of the product or the disappearance of the reactant at a specific wavelength.
General Experimental Workflow for Kinetic Measurements:
Caption: General experimental workflow for kinetic studies.
Materials:
-
Phosphinic Chlorides: Diphenyl phosphinic chloride, diethyl phosphinic chloride, and other phosphinic chlorides were either commercially available or synthesized according to literature procedures.
-
Nucleophiles: Substituted anilines and pyridines were typically purified by standard methods such as recrystallization or distillation.
-
Solvent: HPLC-grade acetonitrile was commonly used as the solvent.
Kinetic Measurements: The reactions were followed by monitoring the change in electrical conductivity or UV-Vis absorbance of the reaction mixture over time. The pseudo-first-order rate constants were typically determined from the slope of the plot of ln(λ∞ - λt) versus time, where λ is the conductivity or absorbance at time t and at infinity. Second-order rate constants were then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile.[1][2][4][5]
Conclusion
The reaction kinetics of phosphinic chlorides are intricately linked to the electronic and steric nature of their substituents. While diphenyl phosphinic chloride serves as a common benchmark, variations in the alkyl or aryl groups, as seen with diethyl and dicyclohexyl phosphinic chlorides, lead to significant differences in reactivity. The choice of nucleophile and reaction conditions can also influence the reaction mechanism, shifting between concerted and stepwise pathways. The data and methodologies presented in this guide offer a foundational understanding for researchers to compare and select appropriate phosphinic chlorides and to design optimized reaction protocols for their specific applications in drug development and chemical synthesis.
References
- 1. Kinetics and Mechanism of the Aminolysis of Diphenyl Phosphinic Chloride with Anilines -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and Mechanism of the Pyridinolysis of Diphenyl Phosphinic and Thiophosphinic Chlorides in Acetonitrile -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. accessscience.com [accessscience.com]
- 9. Variable mechanism of nucleophilic substitution of P-stereogenic phosphoryl chloride with alkynyl metallic reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Dimethylphosphinic Chloride: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of reactive chemical intermediates like dimethylphosphinic chloride is paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance. By offering clear, actionable information, we aim to be your trusted partner in laboratory safety and chemical management.
This compound is a corrosive, water-reactive compound that requires careful handling to neutralize its reactivity before disposal. The primary method for its safe disposal involves a controlled hydrolysis reaction using a basic solution, which converts it into less toxic, water-soluble salts.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a properly functioning chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or neoprene gloves. Leather gloves should not be used as they can be penetrated by organophosphates.[1]
-
Body Protection: A fire-retardant laboratory coat.[2]
-
Respiratory Protection: For spills or situations with potential for aerosol generation, a charcoal cartridge mask or a self-contained breathing apparatus (SCBA) should be used.[1]
Incompatible Materials:
This compound is incompatible with strong oxidizing agents and strong bases.[3] It reacts readily with water, alcohols, and amines.[3]
Quantitative Data for Disposal
The following table summarizes the key quantitative parameters for the recommended disposal protocol.
| Parameter | Value | Notes |
| Reagent | Sodium Hydroxide (B78521) (NaOH) solution | A basic solution is used to neutralize the acidic byproducts of hydrolysis. |
| Concentration | 2.5 M | This concentration is effective for controlled hydrolysis of reactive acid halides. |
| Stoichiometric Ratio | 2 moles of NaOH per mole of this compound | Ensures complete neutralization of the dimethylphosphinic acid and hydrochloric acid formed. |
| Reaction Temperature | Room temperature with initial cooling | The reaction is exothermic; controlling the addition rate helps manage the temperature. |
| Final pH | Approximately 7 (neutral) | The final solution should be neutralized before disposal down the drain. |
Detailed Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe neutralization and disposal of up to 10 grams of this compound.
Materials:
-
This compound (≤ 10 g)
-
2.5 M Sodium hydroxide (NaOH) solution
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for neutralization
-
A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer
-
Ice bath
-
pH paper or a pH meter
-
Appropriate waste container
Procedure:
-
Preparation: In a chemical fume hood, place the three-necked flask in an ice bath to cool.
-
Initial Setup: Equip the flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Addition of Base: Carefully add a calculated volume of 2.5 M sodium hydroxide solution to the flask. For 10 g of this compound (approx. 0.089 moles), you will need at least 71.2 mL of 2.5 M NaOH solution (a slight excess is recommended).
-
Controlled Addition of this compound: Slowly and dropwise, add the this compound to the stirred sodium hydroxide solution from the dropping funnel. The reaction is exothermic, so maintain the temperature of the reaction mixture below 50°C by controlling the addition rate and using the ice bath.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for at least 2 hours at room temperature to ensure the reaction goes to completion.
-
Neutralization: Once the reaction is complete, cool the mixture to room temperature. Check the pH of the solution. If it is basic, neutralize it to a pH of approximately 7 by slowly adding dilute hydrochloric acid or sulfuric acid with stirring.
-
Disposal: The resulting neutralized aqueous solution, containing sodium dimethylphosphinate and sodium chloride, can be washed down the drain with a large excess of water, in accordance with local regulations.[3]
-
Decontamination of Glassware: All glassware used in the procedure should be decontaminated by rinsing with a solution of sodium hypochlorite (B82951) (bleach) or sodium carbonate (washing soda), followed by a thorough washing with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively mitigate the risks associated with this compound and ensure a safe and compliant research environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
Navigating the Safe Handling of Dimethylphosphinic Chloride: A Guide to Personal Protective Equipment and Emergency Procedures
For Immediate Reference: Researchers, scientists, and drug development professionals handling Dimethylphosphinic chloride must adhere to stringent safety protocols due to its corrosive and water-reactive nature. This guide provides essential information on personal protective equipment (PPE), operational plans for safe handling and disposal, and emergency procedures.
This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[1][2] It is also moisture-sensitive, reacting with water, which necessitates careful handling in a controlled environment.[1][3] Adherence to the safety measures outlined below is critical to mitigate risks of exposure and injury.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE are the first lines of defense against the hazards of this compound. Due to the lack of specific occupational exposure limits, a conservative approach to PPE selection is required, focusing on the highest level of protection against corrosive and water-reactive solids.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield. | Provides maximum protection against splashes and airborne particles.[2][4] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Neoprene). Double-gloving is recommended. | Protects against direct skin contact with the corrosive solid. Specific breakthrough time data for this compound is not readily available; therefore, selection should be based on materials resistant to corrosive chlorides and organophosphorus compounds.[2][4] |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants made of natural fibers. A chemical-resistant apron should be worn over the lab coat. | Protects against spills and splashes. Flame-resistant material is crucial due to the potential for exothermic reactions. |
| Respiratory Protection | A NIOSH-approved respirator with a P3 particulate filter cartridge is recommended, especially when handling the solid outside of a glove box or during spill cleanup.[5] | Protects against inhalation of the corrosive dust. |
Note: Always inspect PPE for damage before each use and replace it as needed. Contaminated PPE must be decontaminated or disposed of as hazardous waste.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to ensure safety at every stage.
Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Store in a cool, dry, well-ventilated area designated for corrosive materials.[1][3]
-
Keep the container tightly closed and store under an inert atmosphere, such as nitrogen, to prevent contact with moisture.[1][3]
-
Segregate from incompatible materials, particularly strong oxidizing agents and bases.[1]
Handling Procedures
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1][3] All necessary PPE must be donned correctly.
-
Controlled Environment : All handling of this compound should be performed within a certified chemical fume hood or a glove box to minimize exposure to moisture and to contain any potential release of dust or fumes.
-
Dispensing : Use dedicated, clean, and dry utensils for transferring the solid. Avoid creating dust.
-
Reaction Setup : When adding this compound to a reaction, do so slowly and in a controlled manner. Be aware that the reaction with moisture (hydrolysis) can be vigorous and may produce hydrogen chloride gas.
-
Post-Handling : After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands and any exposed skin thoroughly.
Disposal Plan: Managing Corrosive and Reactive Waste
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation : Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealed container. This includes used PPE, weighing papers, and any spilled material.
-
Liquid Waste : Any solutions containing this compound or its byproducts should be collected in a separate, labeled, and sealed container compatible with corrosive waste.
-
Neutralization : Do not attempt to neutralize the waste without a validated and approved procedure. The reaction can be exothermic and produce hazardous fumes.
-
Professional Disposal : All waste must be disposed of through an approved hazardous waste disposal company.[1] Provide the disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for this compound.
Experimental Protocols and Data
While specific experimental protocols involving this compound are highly varied, the general principles of handling a corrosive and water-reactive solid as outlined above must be integrated into any specific procedure.
Quantitative Data Summary
| Parameter | Value | Source/Comment |
| Occupational Exposure Limits (OELs) | Not established. | No specific OELs from major regulatory bodies (e.g., OSHA, NIOSH, ACGIH) were found. Conservative handling practices are therefore essential. |
| Glove Breakthrough Time | Not available for specific glove materials against this compound. | It is recommended to use gloves with broad chemical resistance to corrosive materials, such as butyl rubber or neoprene, and to change them frequently. |
| Reactivity with Water | Reacts with moisture. | The hydrolysis reaction is expected to produce dimethylphosphinic acid and hydrogen chloride gas. The reaction may be vigorous and exothermic. |
Emergency Procedures: A Step-by-Step Response
In the event of an emergency, a swift and informed response is critical.
Spill Response
-
Evacuate : Immediately evacuate the affected area and alert nearby personnel.
-
Isolate : If safe to do so, close the fume hood sash and restrict access to the area.
-
Report : Notify your supervisor and the institutional safety officer.
-
Cleanup : Only trained personnel with appropriate PPE should attempt to clean up a spill.
-
For small spills, cautiously cover the material with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solution, followed by a thorough rinse.
-
-
Ventilate : Ensure the area is well-ventilated after cleanup.
Exposure Response
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Visualized Workflows
The following diagrams illustrate the procedural logic for PPE selection and emergency response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
